Panobinostat-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H23N3O2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-(4,5,6,7-tetradeuterio-2-methyl-1H-indol-3-yl)ethylamino]methyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C21H23N3O2/c1-15-18(19-4-2-3-5-20(19)23-15)12-13-22-14-17-8-6-16(7-9-17)10-11-21(25)24-26/h2-11,22-23,26H,12-14H2,1H3,(H,24,25)/b11-10+/i2D,3D,4D,5D |
InChI Key |
FPOHNWQLNRZRFC-KRLNZIKCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)C)CCNCC3=CC=C(C=C3)/C=C/C(=O)NO)[2H])[2H] |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CCNCC3=CC=C(C=C3)C=CC(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Isotopic Purity of Panobinostat-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Panobinostat-d4. The document details a feasible synthetic route, methodologies for assessing isotopic enrichment, and relevant data presented in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate key workflows.
Introduction to Panobinostat
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor.[1] It has been approved for the treatment of multiple myeloma in combination with other drugs.[1] The deuterated analog, this compound, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling accurate quantification of the parent drug in biological matrices through mass spectrometry-based assays.[2] The incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from the unlabeled drug without significantly altering its chemical properties.
Synthesis of this compound
The synthesis of this compound can be adapted from established routes for unlabeled Panobinostat.[3][4] A common strategy involves the reductive amination of a suitable aldehyde with a deuterated amine, followed by conversion of the resulting ester to a hydroxamic acid. A plausible synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of 2-Methyltryptamine-d4
A potential route to the key intermediate, 2-methyltryptamine-d4, starts from 2-methylindole.
-
Step 1: Friedel-Crafts Acylation. To a solution of 2-methylindole in a suitable aprotic solvent (e.g., dichloromethane), chloroacetyl-d4 chloride is added dropwise at a controlled temperature in the presence of a Lewis acid catalyst. The reaction mixture is stirred until completion, followed by quenching with water and extraction to yield 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone-d4.
-
Step 2: Reduction. The resulting ketone is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) to produce 2-methyltryptamine-d4.[4]
Experimental Protocol: Synthesis of this compound
-
Step 1: Reductive Amination. 2-Methyltryptamine-d4 is reacted with (E)-methyl 3-(4-formylphenyl)acrylate in a solvent such as methanol or dichloromethane.[4][5] A reducing agent like sodium triacetoxyborohydride is added, and the reaction is stirred at room temperature until the starting materials are consumed. The product, (E)-methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl-d4)amino)methyl)phenyl)acrylate, is then isolated and purified.
-
Step 2: Hydroxaminolysis. The methyl ester is converted to the final hydroxamic acid by treatment with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a solvent mixture like methanol and water.[3] The reaction is monitored until completion, and this compound is then isolated and purified, typically by crystallization or chromatography.
Isotopic Purity Analysis
The determination of isotopic purity is crucial to ensure the quality of this compound as an internal standard. The primary techniques for this analysis are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Caption: Workflow for isotopic purity determination by LC-HRMS.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic purity by measuring the relative abundance of different isotopologues of the deuterated compound.[8][9]
Experimental Protocol:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. This is further diluted to an appropriate concentration for LC-MS analysis.
-
LC-HRMS Analysis: The sample is injected into a UHPLC system coupled to a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument).
-
Chromatography: Chromatographic separation is performed on a C18 column to separate this compound from any potential impurities.[10][11] A gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid is typically used.
-
Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan data is acquired over a relevant m/z range.
-
-
Data Analysis:
-
The extracted ion chromatograms (EICs) for the protonated molecule of Panobinostat and its deuterated isotopologues (d0 to d4) are generated.[10]
-
The peak areas for each isotopologue are integrated.
-
The isotopic purity is calculated based on the relative peak areas of the desired deuterated species (d4) to the sum of all isotopologues.
-
| Isotopologue | Description | Expected [M+H]⁺ (m/z) |
| d0 | Unlabeled Panobinostat | 350.1812 |
| d1 | Panobinostat with 1 Deuterium | 351.1875 |
| d2 | Panobinostat with 2 Deuterium | 352.1938 |
| d3 | Panobinostat with 3 Deuterium | 353.2000 |
| d4 | Fully Labeled Panobinostat | 354.2063 |
Table 1: Expected m/z values for this compound and its isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, can be used to confirm the positions of deuterium labeling and to quantify the isotopic enrichment.[6] By comparing the integral of a proton signal in the deuterated compound to the corresponding signal in an unlabeled standard, the degree of deuteration at that specific site can be determined.[12]
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of Panobinostat, which can be adapted for this compound.
| Parameter | Value |
| LC System | UHPLC |
| Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| MS System | Triple Quadrupole or High-Resolution MS |
| Ionization Mode | ESI Positive |
| Panobinostat Transition | m/z 350.3 → 158.1[2] |
| This compound Transition (Predicted) | m/z 354.2 → 160.1 |
Table 2: Typical LC-MS/MS parameters for Panobinostat analysis.
Conclusion
The synthesis of this compound can be achieved through a multi-step process involving the preparation of a deuterated intermediate followed by coupling and final modification. The isotopic purity of the final product is a critical parameter that must be rigorously assessed to ensure its suitability as an internal standard. A combination of HRMS and NMR spectroscopy provides a comprehensive characterization of both the isotopic enrichment and the specific sites of deuterium incorporation. The methodologies and data presented in this guide offer a framework for researchers and scientists involved in the development and application of deuterated Panobinostat.
References
- 1. Panobinostat | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. WO2021170719A1 - Process for the preparation of panobinostat - Google Patents [patents.google.com]
- 5. CN106674079A - Synthesis method of panobinostat - Google Patents [patents.google.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Panobinostat-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental applications, and mechanism of action of Panobinostat-d4. This compound is the deuterated analog of Panobinostat, a potent, non-selective histone deacetylase (HDAC) inhibitor with significant antineoplastic activities.[1][2] The incorporation of deuterium atoms makes this compound an invaluable tool in pharmacokinetic studies and bioanalytical assays, primarily serving as an internal standard for the accurate quantification of Panobinostat in biological matrices.[3][4]
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below. This data is critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference(s) |
| IUPAC Name | (2E)-N-hydroxy-3-[4-[[[2-(2-methyl-1H-indol-3-yl)ethyl]amino]methyl]phenyl-d4]-2-propenamide, monohydrochloride | [3] |
| Synonyms | LBH-589-d4, NVP-LBH589-d4 | [1][2][3] |
| CAS Number | 1185237-51-7 | [2] |
| Molecular Formula | C₂₁H₁₉D₄N₃O₂ • HCl | [3] |
| Molecular Weight | 389.9 g/mol | [3] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄) | [3] |
| Solubility | Soluble in DMSO and Methanol. | [4] |
| Storage Conditions | Store at -20°C. For stock solutions, store at -80°C (use within 6 months) or -20°C (use within 1 month). | [4] |
Note: The molecular formula and weight correspond to the hydrochloride salt form of the compound.
Mechanism of Action: HDAC Inhibition
This compound is the deuterium-labeled version of Panobinostat and is expected to exhibit the same mechanism of action.[1][2] Panobinostat is a potent pan-HDAC inhibitor, targeting Class I, II, and IV histone deacetylases.[5][6] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to chromatin condensation and transcriptional repression.[7]
By inhibiting HDACs, Panobinostat causes an accumulation of acetylated histones, which results in a more relaxed chromatin structure. This "open" chromatin state allows for the transcription of various genes, including tumor suppressor genes, that promote cell cycle arrest and apoptosis in malignant cells.[8][9] This epigenetic modulation is the primary basis for its antitumor activity.[5] Panobinostat has been approved for the treatment of multiple myeloma in combination with other agents.[6][10]
Experimental Protocols & Applications
The primary application of this compound is as an internal standard for the quantification of Panobinostat in biological samples using mass spectrometry-based methods.[3][4]
Quantification of Panobinostat in Biological Matrices using LC-MS/MS
This protocol outlines a general workflow for using this compound as an internal standard (IS) for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a common method in pharmacokinetic studies.[11][12]
Objective: To accurately measure the concentration of Panobinostat in a biological sample (e.g., plasma, tissue homogenate).
Methodology:
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 100 µL aliquot of the sample, add a known, fixed concentration of this compound (Internal Standard). The IS helps correct for variability during sample processing and instrument analysis.
-
Perform protein precipitation by adding 3-4 volumes of a cold organic solvent (e.g., acetonitrile or methanol). Vortex vigorously.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject the supernatant onto a suitable HPLC column (e.g., a C18 column) to separate Panobinostat and this compound from other matrix components. A gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is typically used.
-
Mass Spectrometry: The column eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Panobinostat and this compound are monitored.
-
Panobinostat Transition: Determined experimentally (e.g., m/z 350.2 → 173.1)
-
This compound Transition: Determined experimentally (e.g., m/z 354.2 → 177.1)
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the ratio of the peak area of Panobinostat to the peak area of this compound against a series of known concentrations of Panobinostat.
-
Calculate the concentration of Panobinostat in the unknown samples by interpolating their peak area ratios onto the standard curve.
-
Synthesis of Panobinostat (Parent Compound)
While a specific protocol for this compound is not publicly detailed, an efficient synthesis for the parent compound has been reported, which provides a foundational understanding.[7] The synthesis of the deuterated analog would involve using deuterated starting materials.
Key Steps for Panobinostat Synthesis:
-
Wittig-Horner Reaction: Commercially available 4-(chloromethyl)benzaldehyde is converted to (E)-methyl 3-[4-(chloromethyl)phenyl]acrylate.
-
Condensation: The acrylate intermediate is then directly condensed with 2-(2-methyl-1H-indol-3-yl)ethanamine in a one-pot reaction to yield the key intermediate, (E)-methyl 3-[4-({[2-(2-methyl-1H-indol- 3-yl)ethyl]amino}methyl)phenyl]acrylate.
-
Nucleophilic Substitution: A final nucleophilic substitution reaction is performed to generate the final Panobinostat product.
-
Characterization: The final compound and key intermediates are characterized using High-Resolution Mass Spectrometry (HRMS), ¹H NMR, and ¹³C NMR to confirm their structure and purity.[7]
Disclaimer: This document is intended for research and informational purposes only. This compound is not for human or veterinary use.[3]
References
- 1. This compound - Nordic Biosite [nordicbiosite.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. glpbio.com [glpbio.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Panobinostat | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Panobinostat - Wikipedia [en.wikipedia.org]
- 11. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Panobinostat-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on Panobinostat-d4, a deuterated analog of the potent pan-histone deacetylase (HDAC) inhibitor, Panobinostat. This document outlines its core physicochemical properties, mechanism of action, and impact on key cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and drug development efforts.
Core Compound Data: this compound
| Parameter | Value | Reference |
| CAS Number | 1185237-51-7 | [1][2] |
| Molecular Weight | 353.45 g/mol | [1] |
| Synonyms | LBH589-d4, NVP-LBH589-d4 | [2] |
Mechanism of Action
Panobinostat is a potent, orally active, non-selective inhibitor of Class I, II, and IV histone deacetylases (HDACs).[1][2] Its deuterated form, this compound, serves as a valuable tool in pharmacokinetic and metabolic studies. By inhibiting HDACs, Panobinostat leads to the hyperacetylation of histone and non-histone proteins. This alteration in acetylation status results in a more relaxed chromatin structure, leading to the transcriptional activation of genes that are often silenced in cancer cells, including tumor suppressor genes. The downstream effects of HDAC inhibition by Panobinostat are multifaceted, culminating in cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.
Key Signaling Pathways Modulated by Panobinostat
Panobinostat exerts its anti-neoplastic effects by modulating several critical signaling pathways involved in cell growth, survival, and proliferation.
Apoptosis Induction Pathway
Panobinostat induces apoptosis through both intrinsic and extrinsic pathways. It upregulates the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to the activation of caspases and programmed cell death.
Caption: Panobinostat-induced apoptotic pathway.
JAK/STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for cytokine-mediated cell proliferation and survival. Panobinostat has been shown to inhibit the phosphorylation of key STAT proteins, thereby disrupting downstream signaling and impeding cancer cell growth.
Caption: Inhibition of the JAK/STAT signaling pathway by Panobinostat.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. Panobinostat can suppress this pathway, contributing to its anti-cancer activity.
Caption: Panobinostat-mediated inhibition of the PI3K/Akt pathway.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cellular effects of Panobinostat.
Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of Panobinostat in a given cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Panobinostat (e.g., 0-1000 nM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Addition: Add a cell viability reagent such as WST-1, Alamar Blue, or CellTiter-Glo® according to the manufacturer's instructions.
-
Incubation: Incubate the plates for the time specified by the reagent protocol (typically 1-4 hours).
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the log of the Panobinostat concentration. Calculate the IC50 value using non-linear regression analysis.
Apoptosis Assay by Flow Cytometry
Objective: To quantify the induction of apoptosis by Panobinostat.
Methodology:
-
Cell Treatment: Treat cells with Panobinostat at the desired concentration (e.g., IC50 value) for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of Panobinostat on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with Panobinostat at the desired concentration for 24-48 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.
Western Blot Analysis
Objective: To assess the effect of Panobinostat on the expression and post-translational modification of specific proteins.
Methodology:
-
Protein Extraction: Treat cells with Panobinostat, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with a primary antibody against the protein of interest (e.g., acetylated-Histone H3, cleaved PARP, p-STAT3).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Chromatin Immunoprecipitation (ChIP)
Objective: To determine the association of specific proteins (e.g., acetylated histones) with genomic DNA regions following Panobinostat treatment.
Methodology:
-
Cross-linking: Treat cells with Panobinostat for a specified duration. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-1000 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-acetyl-Histone H3). Use Protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing: Perform a series of washes to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
Analysis: Analyze the purified DNA by qPCR to quantify the enrichment of specific genomic regions or by next-generation sequencing (ChIP-seq) for genome-wide analysis.
References
solubility and stability of Panobinostat-d4 in different solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available data on the solubility and stability of Panobinostat-d4. Due to the limited availability of specific data for the deuterated form, this guide primarily relies on information available for the parent compound, Panobinostat, and provides general experimental protocols applicable to this class of molecules.
Introduction to Panobinostat
Panobinostat is a potent, broad-spectrum histone deacetylase (HDAC) inhibitor that has been investigated for its anti-cancer properties. It functions by increasing the level of acetylated histones, which leads to chromatin relaxation and the regulation of gene expression, ultimately resulting in cell cycle arrest and apoptosis in tumor cells. The deuterated analog, this compound, is often used as an internal standard in pharmacokinetic studies. Understanding its solubility and stability is crucial for the design and interpretation of these experiments.
Solubility of Panobinostat
The solubility of a compound is a critical parameter for its use in in vitro and in vivo studies. Below is a summary of the available solubility data for Panobinostat in various solvents. It is important to note that the solubility of this compound is expected to be very similar to that of Panobinostat.
| Solvent | Concentration | Remarks |
| DMSO | ≥46 mg/mL | - |
| DMSO | 35 mg/mL | - |
| DMSO:PBS (pH 7.2) (1:1) | 6 mg/mL | Prepared by diluting the DMSO stock solution |
| Ethanol | Insoluble | - |
| Water | Insoluble | - |
Stability of Panobinostat
The stability of Panobinostat stock solutions is crucial for ensuring the accuracy and reproducibility of experimental results. While specific, detailed stability studies on this compound are not widely published, general recommendations for the storage of Panobinostat solutions are available.
A stock solution of Panobinostat in DMSO can be stored at -20°C for up to three months. It is recommended to prepare fresh aqueous solutions for each experiment.
Experimental Protocols
The following are general protocols for determining the solubility and stability of a research compound like this compound.
Solubility Determination: Shake-Flask Method
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Stability Assessment: HPLC-Based Method
-
Solution Preparation: Prepare a stock solution of this compound in the solvent of interest at a known concentration.
-
Storage Conditions: Aliquot the solution into several vials and store them under different conditions (e.g., -20°C, 4°C, room temperature, protected from light, exposed to light).
-
Time Points: At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), retrieve a vial from each storage condition.
-
Analysis: Analyze the concentration of this compound in each sample by HPLC. The appearance of new peaks may indicate the formation of degradation products.
-
Data Evaluation: Calculate the percentage of the initial concentration remaining at each time point to determine the stability of the compound under each condition.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for assessing the solubility and stability of a research compound.
Caption: General workflow for solubility and stability assessment.
Panobinostat Mechanism of Action
Panobinostat acts as a histone deacetylase (HDAC) inhibitor. The following diagram illustrates this signaling pathway.
Caption: Panobinostat's mechanism of action via HDAC inhibition.
The Foundational Role of Panobinostat-d4 in Advancing Panobinostat Research: A Technical Guide
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Compounds [simsonpharma.com]
- 4. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Panobinostat - Wikipedia [en.wikipedia.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. commons.stmarytx.edu [commons.stmarytx.edu]
- 13. Sodium butyrate and panobinostat induce apoptosis of chronic myeloid leukemia cells via multiple pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. pyrene-azide-3.com [pyrene-azide-3.com]
- 20. broadpharm.com [broadpharm.com]
- 21. researchhub.com [researchhub.com]
- 22. Panobinostat Effectively Increases Histone Acetylation and Alters Chromatin Accessibility Landscape in Canine Embryonic Fibroblasts but Does Not Enhance Cellular Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. docs.abcam.com [docs.abcam.com]
Methodological & Application
Application Note: Quantitative Analysis of Panobinostat in Biological Matrices using Panobinostat-d4 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Panobinostat (PST) is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma.[1] Accurate quantification of Panobinostat in biological matrices is crucial for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Panobinostat in plasma and central nervous system (CNS) tissue homogenates. The use of a stable isotope-labeled internal standard (IS), Panobinostat-d4, ensures high accuracy and precision by compensating for variability during sample preparation and analysis.[2] The methodologies presented are based on established protocols for the bioanalysis of Panobinostat.[2][3][4]
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted for plasma and CNS tissue homogenate samples.[2]
-
Pre-analysis Storage: Upon collection, samples should be snap-frozen on dry ice and stored at –80°C until analysis to minimize potential degradation.[2]
-
Reagents:
-
pH 12 Buffer: 100 µM sodium hydroxide, 48 µM sodium bicarbonate.
-
Extraction Solvent: Ethyl acetate.
-
Reconstitution Solution: 82:18 Water (0.1% formic acid) : Acetonitrile (0.1% formic acid) (v/v).
-
Internal Standard (IS) Spiking Solution: this compound in an appropriate solvent (e.g., methanol or acetonitrile).
-
-
Procedure:
-
Thaw frozen plasma or tissue homogenate samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the sample.
-
Spike the sample with the this compound internal standard solution.
-
Add one volume (50 µL) of pH 12 buffer and vortex briefly.
-
Add five volumes (250 µL) of ethyl acetate.
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the supernatant (organic layer) to a new clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitute the dried residue in 100 µL of the Reconstitution Solution.
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS injection.
-
2. Alternative Sample Preparation: Protein Precipitation (PPT)
For a more rapid analysis, particularly for plasma samples, a protein precipitation method can be employed.[3][5]
-
Reagents:
-
Precipitating Solvent: Acetonitrile containing the this compound internal standard.
-
-
Procedure:
-
To a 1.5 mL microcentrifuge tube, add 50 µL of the plasma sample.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 2 minutes to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS injection.
-
LC-MS/MS Method Parameters
The following tables summarize the instrumental parameters for the analysis.
Table 1: Liquid Chromatography (LC) Conditions
| Parameter | Setting |
|---|---|
| LC System | UltiMate 3000 LC system or equivalent[2] |
| Column | YMC-PACK ODS-AM (35 x 2.0 mm, S-3 µm, 12 nm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.5 mL/min[3] |
| Gradient | A gradient separation method is typically used[2] |
| Column Temperature | 40°C |
| Injection Volume | 3-10 µL |
Table 2: Mass Spectrometry (MS) Conditions
| Parameter | Setting |
|---|---|
| MS System | TSQ Vantage Triple Quadrupole MS or equivalent[2] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[2] |
| Spray Voltage | 3500 V[2] |
| Vaporizer Temperature | 430°C[2] |
| Capillary Temperature | 300°C[2] |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Quantitative Data
Table 3: MRM Transitions and Method Performance
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Panobinostat | 350.27 | 158.08 | 23[2] |
| This compound | 354.30 (approx.) | 162.10 (approx.) | 23 |
Note: The mass-to-charge transition ratio for Panobinostat-d8 was reported as 358.32 → 164.1. The values for this compound are estimated based on its structure and may require optimization.
Table 4: Calibration and Quality Control
| Parameter | Typical Value / Range |
|---|---|
| Calibration Curve Range | 10–1000 ng/mL[2] |
| Correlation Coefficient (r²) | > 0.99[2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[2] |
| Accuracy & Precision (CV) | < 15%[2] |
Experimental Workflow Diagram
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Quantitative Analysis of Panobinostat in Human Plasma using Panobinostat-d4 by LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of Panobinostat in human plasma using a stable isotope-labeled internal standard, Panobinostat-d4. The protocol outlines the sample preparation, liquid chromatography, and tandem mass spectrometry (LC-MS/MS) conditions for a robust and sensitive bioanalytical assay.
Introduction
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma in combination with bortezomib and dexamethasone.[1][2] As a pan-deacetylase inhibitor, it targets class I, II, and IV HDACs, leading to the accumulation of acetylated histones and other proteins.[3][4] This epigenetic modulation results in cell cycle arrest and apoptosis of cancer cells.[4][5] The therapeutic efficacy and safety of Panobinostat are dependent on its plasma concentration, necessitating a reliable quantitative assay for pharmacokinetic studies and therapeutic drug monitoring.
This application note describes a validated LC-MS/MS method for the determination of Panobinostat in human plasma. The use of this compound as an internal standard (IS) is crucial for correcting potential matrix effects and variations during sample processing and analysis, ensuring high accuracy and precision.[6]
Signaling Pathway of Panobinostat
Panobinostat's mechanism of action involves the inhibition of HDACs, which play a critical role in chromatin remodeling and gene expression. By inhibiting these enzymes, Panobinostat leads to the hyperacetylation of histones, resulting in a more relaxed chromatin structure that allows for the transcription of tumor suppressor genes.[5] This ultimately induces apoptosis in malignant cells through multiple pathways.[7] Panobinostat has been shown to modulate several key signaling pathways implicated in cancer cell survival and proliferation, including the JAK/STAT, PI3K/AKT/mTOR, and p53 pathways.[8][9]
Figure 1: Simplified signaling pathway of Panobinostat.
Experimental Protocols
Materials and Reagents
-
Panobinostat (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (Ultrapure)
-
Human Plasma (K2-EDTA)
-
Methanol (LC-MS Grade)
Stock and Working Solutions
-
Panobinostat Stock Solution (1 mg/mL): Accurately weigh and dissolve Panobinostat in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Panobinostat stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in acetonitrile.
Sample Preparation
The protein precipitation method is a rapid and effective technique for extracting Panobinostat from plasma.[10][11]
-
Label polypropylene tubes for blank, calibration standards, QCs, and unknown samples.
-
Pipette 50 µL of human plasma into the labeled tubes.
-
For calibration standards and QCs, spike the appropriate working solutions into the plasma. For blank samples, add an equivalent volume of 50:50 acetonitrile:water.
-
Add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile) to all tubes except the blank. To the blank, add 150 µL of acetonitrile.
-
Vortex mix all tubes for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
Figure 2: Sample preparation workflow.
LC-MS/MS Conditions
The following are typical LC-MS/MS conditions that can be optimized for specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC/UHPLC System |
| Column | C18 Column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | Isocratic or Gradient Elution |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Run Time | 2.5 - 5 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 - 600°C |
| IonSpray Voltage | 5000 - 5500 V |
| MRM Transitions | See Table 3 |
| Collision Gas | Nitrogen |
Table 3: MRM Transitions for Panobinostat and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Panobinostat | 350.2 | 158.1 | Optimized value |
| This compound | 354.2 | 162.1 | Optimized value |
Note: Collision energy should be optimized for the specific instrument to achieve the best signal intensity.
Data Analysis and Quantitative Results
Data acquisition and analysis are performed using the instrument-specific software. The concentration of Panobinostat in the samples is determined by constructing a calibration curve from the peak area ratio of Panobinostat to this compound versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.
Table 4: Example Calibration Curve and Quality Control Data
| Sample Type | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibration Std 1 | 1.0 | 0.98 | 98.0 | N/A |
| Calibration Std 2 | 2.5 | 2.55 | 102.0 | N/A |
| Calibration Std 3 | 10 | 9.9 | 99.0 | N/A |
| Calibration Std 4 | 50 | 51.5 | 103.0 | N/A |
| Calibration Std 5 | 200 | 198.0 | 99.0 | N/A |
| Calibration Std 6 | 800 | 808.0 | 101.0 | N/A |
| Calibration Std 7 | 1000 | 995.0 | 99.5 | N/A |
| LQC | 3.0 | 2.9 | 96.7 | 4.5 |
| MQC | 150 | 153.0 | 102.0 | 3.2 |
| HQC | 750 | 742.5 | 99.0 | 2.8 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control. The acceptance criteria for accuracy are typically within ±15% (±20% for LLOQ) of the nominal value, and the precision should be ≤15% (≤20% for LLOQ).[12]
Method Validation
A full validation of the bioanalytical method should be performed according to the guidelines of regulatory agencies such as the FDA or EMA.[12][13] The validation should assess the following parameters:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the assay is directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the determined value to the nominal value and the degree of scatter between a series of measurements.
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The influence of co-eluting, endogenous components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, and long-term stability).[10][11]
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and robust approach for the quantitative determination of Panobinostat in human plasma. The use of a deuterated internal standard, this compound, ensures reliable quantification by compensating for matrix effects and procedural variability. This method is well-suited for pharmacokinetic and toxicokinetic studies, as well as for therapeutic drug monitoring in clinical settings.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Panobinostat: A histone deacetylase inhibitor for the treatment of relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EMA Review of Panobinostat (Farydak) for the Treatment of Adult Patients with Relapsed and/or Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Panobinostat - Wikipedia [en.wikipedia.org]
- 8. ashpublications.org [ashpublications.org]
- 9. commons.stmarytx.edu [commons.stmarytx.edu]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. bioanalytical method validation: Topics by Science.gov [science.gov]
- 13. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Panobinostat Analysis: Advanced Sample Preparation with a Deuterated Standard
For Immediate Release
Shanghai, China – November 7, 2025 – In a significant advancement for cancer research and drug development, new detailed application notes and protocols have been developed for the sample preparation of the histone deacetylase (HDAC) inhibitor, Panobinostat, utilizing a deuterated internal standard. These guidelines are poised to enhance the accuracy and reliability of pharmacokinetic and pharmacodynamic studies crucial for the clinical advancement of this potent anti-cancer agent.
The newly outlined protocols provide researchers, scientists, and drug development professionals with meticulously validated methods for Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation. The inclusion of Panobinostat-d8 as an internal standard is a key feature, offering superior precision in quantification by correcting for variability during sample processing and analysis.[1][2]
Panobinostat is a pan-HDAC inhibitor that has demonstrated significant activity against various hematological malignancies and solid tumors. Its mechanism of action involves the induction of histone hyperacetylation, leading to the expression of tumor suppressor genes and ultimately, cancer cell apoptosis. The drug influences several critical signaling pathways, including the JAK/STAT, PI3K/AKT/mTOR, and intrinsic apoptosis pathways. Accurate measurement of Panobinostat concentrations in biological matrices is therefore paramount for understanding its clinical efficacy and safety profile.
These application notes address the critical need for robust and reproducible sample preparation methods. By providing a direct comparison of LLE, SPE, and Protein Precipitation, researchers can now select the most suitable technique based on their specific experimental needs, considering factors such as sample volume, required sensitivity, and laboratory throughput.
Data Presentation: A Comparative Analysis of Sample Preparation Techniques
The selection of an appropriate sample preparation method is critical for the accurate quantification of Panobinostat. The following table summarizes the quantitative data from studies utilizing different extraction techniques with a deuterated internal standard, enabling an informed choice for bioanalytical assays.
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | Protein Precipitation |
| Internal Standard | Panobinostat-d8 | Panobinostat-d8 | Panobinostat-d8 |
| Biological Matrix | Plasma, CNS Tissue Homogenates | Plasma | Mouse Plasma |
| Linearity Range | 10–1000 ng/mL | 1 - 1000 ng/mL | 2.92 - 2921 ng/mL[2] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | 0.5 ng/mL | 2.92 ng/mL[2] |
| Accuracy (% Bias) | Within ±15% | -0.7% to 0.7% | 85.5% to 112%[2] |
| Precision (% CV) | <15% | 2.3% to 11.6% | 2.30% to 12.5%[2] |
| Recovery | Information not available | Information not available | Information not available |
| Matrix Effect | Minimized by deuterated IS | Information not available | Information not available |
Experimental Protocols: Detailed Methodologies
The following are detailed protocols for the three primary sample preparation techniques for Panobinostat analysis.
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from a method used for the analysis of Panobinostat in plasma and central nervous system (CNS) tissue homogenates.
Materials:
-
Plasma or CNS tissue homogenate samples
-
Panobinostat-d8 internal standard (IS) solution (in methanol)
-
pH 12 buffer (100 µM Sodium Hydroxide, 48 µM Sodium Bicarbonate)
-
Ethyl acetate
-
Reconstitution solution: 82:18 water (0.1% formic acid):acetonitrile (0.1% formic acid) (v/v)
-
Vortex mixer
-
Centrifuge (capable of 14,000 rpm and 4°C)
-
Nitrogen evaporator
Procedure:
-
To 100 µL of plasma or tissue homogenate in a microcentrifuge tube, add 10 ng of Panobinostat-d8 internal standard.
-
Add 100 µL of pH 12 buffer and vortex for 30 seconds.
-
Add 500 µL of ethyl acetate.
-
Vortex the mixture vigorously for 5 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol provides a general framework for SPE, which can be optimized for specific SPE cartridges and laboratory conditions.
Materials:
-
Plasma samples
-
Panobinostat-d8 internal standard (IS) solution
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
Methanol (for conditioning and elution)
-
Aqueous wash solution (e.g., water or a weak buffer)
-
Elution solvent (e.g., methanol with or without acid/base modifier)
-
Vortex mixer
-
Centrifuge or vacuum manifold
-
Nitrogen evaporator
-
Reconstitution solution
Procedure:
-
Pre-treatment: To 100 µL of plasma, add 10 ng of Panobinostat-d8 IS and vortex. Dilute the sample with an equal volume of aqueous buffer to facilitate binding to the SPE sorbent.
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent bed. Do not allow the sorbent to dry.
-
Loading: Apply the pre-treated sample to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the aqueous wash solution to remove interfering substances.
-
Elution: Elute Panobinostat and the IS from the cartridge with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the appropriate reconstitution solution for LC-MS/MS analysis.
Protocol 3: Protein Precipitation
This protocol is based on a validated method for the simultaneous quantification of Panobinostat and other HDAC inhibitors in mouse plasma.[2]
Materials:
-
Mouse plasma samples (50 µL)
-
Panobinostat-d8 internal standard (IS) solution
-
Acetonitrile (containing 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 50 µL of mouse plasma in a microcentrifuge tube, add the internal standard solution.
-
Add 200 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for direct injection into the LC-MS/MS system.
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms of Panobinostat and the analytical process, the following diagrams have been generated.
These comprehensive resources are expected to standardize the bioanalytical procedures for Panobinostat, leading to more consistent and comparable data across different research settings. This will ultimately accelerate the development of this promising anti-cancer therapeutic and aid in personalizing treatment strategies for patients.
References
Application Notes and Protocols for Panobinostat-d4 in Pharmacokinetic and Pharmacodynamic Studies
Introduction
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma in combination with other agents.[1][2][3] Its mechanism involves the inhibition of multiple HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This results in the modulation of gene expression, cell cycle arrest, and apoptosis in malignant cells.[4][5]
Pharmacokinetic (PK) and pharmacodynamic (PD) studies are crucial for optimizing dosing schedules and evaluating the therapeutic efficacy of Panobinostat. Panobinostat-d4, a deuterated isotopologue of Panobinostat, serves as an ideal internal standard for quantitative bioanalysis. The substitution of hydrogen with deuterium atoms results in a higher mass, allowing it to be distinguished from the parent drug by mass spectrometry, without significantly altering its chemical and physical properties during sample preparation and analysis.[6][7][8] This ensures high accuracy and precision in quantifying Panobinostat concentrations in biological matrices.
These application notes provide an overview and detailed protocols for the use of this compound in PK studies and for the assessment of Panobinostat's PD effects.
Application Notes
Pharmacokinetic (PK) Studies
The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to determine the concentration of Panobinostat in biological samples such as plasma, serum, and tissue homogenates.[9][10]
-
Principle : this compound is added at a known concentration to both calibration standards and unknown samples at the beginning of the sample preparation process. It co-elutes with the non-deuterated Panobinostat during chromatography but is differentiated by the mass spectrometer due to its higher mass-to-charge ratio (m/z). By calculating the ratio of the analyte peak area to the IS peak area, variations from sample extraction, matrix effects, and instrument response can be normalized, leading to reliable and accurate quantification.[6]
-
Advantages of Using this compound :
-
High Accuracy and Precision : Compensates for variability during sample processing and analysis.[9]
-
Similar Physicochemical Properties : Behaves nearly identically to Panobinostat during extraction and chromatography, ensuring consistent recovery.
-
Reduced Matrix Effects : Helps to mitigate the ion suppression or enhancement often encountered in complex biological matrices.
-
Pharmacodynamic (PD) Studies
PD studies of Panobinostat focus on measuring its biological effects on target cells and tissues to establish a dose-response relationship. As an HDAC inhibitor, the primary pharmacodynamic markers for Panobinostat are related to its direct molecular target and downstream cellular effects.
-
Primary PD Marker - Histone Acetylation : The most direct measure of Panobinostat's activity is the level of histone acetylation. Increased acetylation of specific lysine residues on histones (e.g., H2B, H3, H4) can be quantified in peripheral blood mononuclear cells (PBMCs), tumor biopsies, or other relevant cell populations.[11][12] This is often assessed using techniques like flow cytometry or western blotting.
-
Downstream PD Markers : Other markers include the modulation of proteins involved in cell cycle regulation and apoptosis.
-
Checkpoint Kinase 1 (CHK1) : Panobinostat has been shown to reduce CHK1 protein levels, which can be used as a PD marker in tumor tissue.[13]
-
Apoptosis Markers : Increased levels of cleaved PARP and changes in the expression of Bcl-2 family proteins (e.g., decreased Bcl-xL) can indicate the induction of apoptosis.[12][14]
-
Quantitative Data Summary
The following tables summarize key pharmacokinetic parameters of Panobinostat from clinical studies and pharmacodynamic responses observed.
Table 1: Pharmacokinetic Parameters of Oral Panobinostat
| Parameter | Value | Conditions |
|---|---|---|
| Maximum Plasma Concentration (Cmax) | 21.6 ng/mL | 20 mg oral dose[5] |
| Time to Cmax (Tmax) | ~1-2 hours | 20 mg oral dose[1][5] |
| Absolute Bioavailability | 21.4% | Oral administration[5] |
| Plasma Protein Binding | ~90% | In human plasma[1] |
| Biological Half-life | ~37 hours | Estimated value[1] |
| Metabolism | Primarily via CYP3A4; minor pathways via CYP2D6, CYP2C19[1] | Hepatic metabolism |
| Excretion | 29–51% via urine; 44–77% via feces | Metabolites and trace amounts of intact drug[1] |
Table 2: Pharmacodynamic Biomarker Modulation by Panobinostat
| Biomarker | Change Observed | Cell/Tissue Type | Method |
|---|---|---|---|
| Histone Acetylation (H3, H4) | Significant increase | Peripheral Blood T-lymphocytes | Flow Cytometry[11] |
| Histone 3 (H3) Acetylation | Increased | NSCLC and HNSCC cell lines | Immunoblotting[12] |
| Bcl-xL Expression | Decreased | NSCLC and HNSCC cell lines | Immunoblotting[12] |
| PARP Cleavage | Increased | HNSCC cell lines | Immunoblotting[12] |
| CHK1 Expression | Reduced levels | Tumor tissue from patients with aerodigestive tract tumors | Immunohistochemistry[13] |
| STAT5/STAT6 Phosphorylation | Decreased | Hodgkin Lymphoma cell lines | Western Blot[14] |
Experimental Protocols
Protocol 1: Pharmacokinetic Analysis of Panobinostat in Plasma using LC-MS/MS
This protocol describes a method for the quantification of Panobinostat in plasma using this compound as an internal standard. This method is adapted from established procedures for analyzing HDAC inhibitors.
1. Materials and Reagents
-
Panobinostat analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Control human plasma (K2-EDTA)
-
Polypropylene microcentrifuge tubes
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL) : Prepare separate stock solutions of Panobinostat and this compound in methanol or DMSO.
-
Working Solutions : Serially dilute the Panobinostat stock solution with 50:50 ACN:water to prepare working standards for the calibration curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).
-
Internal Standard Working Solution : Prepare a this compound working solution at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:water.
3. Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma samples (standards, QCs, or unknowns) into microcentrifuge tubes.
-
Add 10 µL of the this compound working solution to each tube (except for blank matrix samples) and vortex briefly.
-
Add 150 µL of cold acetonitrile to each tube to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions
-
LC System : UPLC or HPLC system
-
Column : Reversed-phase C18 column (e.g., Atlantis C18, 50 x 2.1 mm, 3 µm)
-
Mobile Phase : Isocratic elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile (e.g., 25:75 v/v).[15]
-
Flow Rate : 0.5 mL/min[15]
-
Injection Volume : 5-10 µL
-
MS System : Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode : Positive ESI
-
Detection : Multiple Reaction Monitoring (MRM)
-
Panobinostat Transition : Determine precursor and product ions (e.g., m/z 350.2 → 231.1)
-
This compound Transition : Determine precursor and product ions (e.g., m/z 354.2 → 235.1) (Note: Exact m/z values must be optimized experimentally).
-
5. Data Analysis
-
Integrate the peak areas for both Panobinostat and this compound.
-
Calculate the Peak Area Ratio (PAR) = (Peak Area of Panobinostat) / (Peak Area of this compound).
-
Construct a calibration curve by plotting the PAR against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Panobinostat in unknown samples by interpolating their PAR values from the calibration curve.
Protocol 2: Pharmacodynamic Analysis of Histone Acetylation by Flow Cytometry
This protocol outlines a method to measure changes in histone acetylation in peripheral blood T-lymphocytes following Panobinostat treatment, based on methodology described in clinical studies.[11]
1. Materials and Reagents
-
Whole blood collected in heparin tubes
-
Ficoll-Paque or similar density gradient medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation/Permeabilization Buffer (e.g., Cytofix/Cytoperm kit)
-
Wash Buffer (e.g., Perm/Wash buffer)
-
Fluorochrome-conjugated antibodies:
-
Anti-CD3 (to identify T-lymphocytes)
-
Antibodies specific for acetylated histone residues (e.g., anti-acetyl-Histone H3 (Lys9), anti-acetyl-Histone H4 (Lys8))
-
-
Isotype control antibodies
-
Flow cytometer
2. Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, and collect the "buffy coat" layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the cell pellet in PBS and count the cells.
3. Cell Staining
-
Aliquot approximately 1 x 10^6 PBMCs per tube.
-
Surface Staining : Add the anti-CD3 antibody to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.
-
Wash the cells with PBS.
-
Fixation and Permeabilization : Resuspend the cells in Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C. This step fixes the cells and allows antibodies to access intracellular targets.
-
Wash the cells twice with Perm/Wash buffer.
-
Intracellular Staining : Resuspend the fixed and permeabilized cells in Perm/Wash buffer containing the anti-acetyl-histone antibody (or isotype control).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Perm/Wash buffer.
-
Resuspend the final cell pellet in staining buffer for flow cytometry analysis.
4. Flow Cytometry Analysis
-
Acquire data on a calibrated flow cytometer.
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Within the lymphocyte gate, identify the CD3-positive T-cell population.
-
Analyze the median fluorescence intensity (MFI) of the acetylated histone antibody staining within the CD3-positive gate.
-
Compare the MFI of treated samples to baseline or untreated control samples to quantify the change in histone acetylation.
Visualizations
Caption: Workflow for pharmacokinetic analysis using this compound as an internal standard.
Caption: Panobinostat's mechanism of action and its effect on key signaling pathways.
References
- 1. Panobinostat - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Panobinostat: A histone deacetylase inhibitor for the treatment of relapsed or refractory multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]
- 5. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Novel Indication for Panobinostat as a Senolytic Drug in NSCLC and HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I, pharmacokinetic and pharmacodynamic study of panobinostat, an HDAC inhibitor, combined with erlotinib in patients with advanced aerodigestive tract tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Panobinostat-d4 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Panobinostat-d4 in both in vitro and in vivo research settings. Panobinostat is a potent pan-histone deacetylase (HDAC) inhibitor that has shown significant anti-proliferative and pro-apoptotic effects in various cancer models.[1][2][3] this compound, a deuterated analog of Panobinostat, serves as an ideal internal standard for the accurate quantification of Panobinostat in biological matrices using mass spectrometry. This document outlines detailed protocols for key experiments and summarizes relevant quantitative data to facilitate the integration of Panobinostat and this compound into your research workflows.
Data Presentation
In Vitro Efficacy of Panobinostat
The following table summarizes the half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values of Panobinostat in various cancer cell lines, demonstrating its potent cytotoxic and anti-proliferative activities.
| Cell Line | Cancer Type | IC50 (nM) | LD50 (nM) | Reference |
| JJN3 | Multiple Myeloma | 13 | - | [1] |
| KMM1 | Multiple Myeloma | 25 | - | [1] |
| H1299 | Non-Small Cell Lung Cancer | 5 | - | [4] |
| L55 | Non-Small Cell Lung Cancer | 11 | - | [4] |
| A549 | Non-Small Cell Lung Cancer | 30 | - | [4] |
| OK-6 | Mesothelioma | 5 | - | [4] |
| OK-5 | Mesothelioma | 7 | - | [4] |
| RG-1 | Small Cell Lung Cancer | 4 | <25 | [2][4] |
| LD-T | Small Cell Lung Cancer | 5 | <25 | [2][4] |
| SW-982 | Synovial Sarcoma | 100 | - | [5] |
| SW-1353 | Chondrosarcoma | 20 | - | [5] |
| Various | Thoracic Malignancies | 4 - 470 (median: 20) | - | [2] |
In Vivo Efficacy and Dosing of Panobinostat
This table provides an overview of recommended dosages and observed efficacy of Panobinostat in preclinical xenograft models.
| Cancer Model | Animal Model | Dosing Regimen | Efficacy | Reference |
| Hepatocellular Carcinoma Xenograft | Mouse | 10 mg/kg, i.p., daily | Significant growth delay, prolonged survival | |
| Triple Negative Breast Cancer Xenograft | Mouse | 10 mg/kg/day, 5 days/week | Significant decrease in tumor volume | [6] |
| Gastrointestinal Stromal Tumor Xenograft | Mouse | 10 mg/kg, i.p., daily for 12 days | Tumor regression, increased apoptosis | [7][8] |
| Lung Cancer and Mesothelioma Models | Mouse | 20 mg/kg, i.p., 5 days/week | Average 62% decrease in tumor growth | [2][4] |
| MLL-rearranged ALL Xenograft | Mouse | Not specified | Extended survival, reduced disease burden | [9] |
Experimental Protocols
In Vitro Methodologies
This protocol is for determining the cytotoxic effect of Panobinostat on cancer cell lines.[10][11][12][13][14]
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Panobinostat
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete medium and incubate overnight.[14]
-
Prepare serial dilutions of Panobinostat in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.[11]
-
Add 10-20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to form formazan crystals.[10]
-
Add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12]
-
Shake the plate gently for 15 minutes to ensure complete solubilization.[12]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value of Panobinostat.
This protocol is to assess the pharmacodynamic effect of Panobinostat by measuring the acetylation levels of histones.[15][16][17]
Materials:
-
Cancer cell lines
-
Panobinostat
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA or Bradford)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes (0.2 µm pore size for histones)[17]
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of Panobinostat for a specified time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. The increased acetylation of histones indicates HDAC inhibition by Panobinostat.[18]
This protocol allows for the direct measurement of HDAC enzyme inhibition by Panobinostat.
Materials:
-
Commercially available colorimetric or fluorometric HDAC activity assay kit
-
Nuclear extracts from treated cells or recombinant HDAC enzymes
-
Panobinostat
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific HDAC activity assay kit.
-
Typically, the assay involves incubating nuclear extracts or recombinant HDAC enzymes with an acetylated substrate in the presence of varying concentrations of Panobinostat.
-
The reaction is stopped, and a developer is added to produce a colorimetric or fluorescent signal that is inversely proportional to the HDAC activity.
-
Measure the signal using a microplate reader.
-
Calculate the percentage of HDAC inhibition and determine the IC50 of Panobinostat.
In Vivo Methodologies
This protocol describes a typical in vivo efficacy study of Panobinostat in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for tumor implantation
-
Panobinostat
-
Vehicle for Panobinostat formulation (e.g., 5% dextrose in water)[19]
-
Calipers for tumor measurement
-
Analytical balance for weighing mice
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer Panobinostat (e.g., 10-20 mg/kg) or vehicle to the mice via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., daily or 5 days a week).[2][4][6][7][8]
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Analyze the data to determine the anti-tumor efficacy of Panobinostat.
This protocol outlines a pharmacokinetic study to determine the concentration of Panobinostat in biological samples, using this compound as an internal standard.
Materials:
-
Mice
-
Panobinostat
-
This compound (as an internal standard)
-
Dosing vehicle
-
Blood collection supplies (e.g., EDTA tubes)
-
Centrifuge
-
Sample preparation reagents (e.g., protein precipitation solvent like acetonitrile)[20]
-
LC-MS/MS system
Procedure:
-
Administer a single dose of Panobinostat to the mice via the desired route (e.g., intravenous or intraperitoneal).[19][21]
-
Collect blood samples at various time points post-dosing.
-
Process the blood samples to obtain plasma.
-
Sample Preparation for LC-MS/MS Analysis: a. To a known volume of plasma, add a known amount of this compound solution (internal standard). b. Perform protein precipitation by adding a solvent like acetonitrile, followed by vortexing and centrifugation.[20] c. Collect the supernatant and evaporate it to dryness. d. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: a. Inject the prepared samples into the LC-MS/MS system. b. Separate Panobinostat and this compound chromatographically. c. Detect and quantify the parent drug and the internal standard using multiple reaction monitoring (MRM) mode.
-
Calculate the concentration of Panobinostat in each sample by comparing the peak area ratio of Panobinostat to this compound against a standard curve.
-
Use the concentration-time data to determine key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Visualizations
Signaling Pathways
// Nodes Panobinostat [label="Panobinostat", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDACs [label="HDACs (Class I, II, IV)", fillcolor="#FBBC05", fontcolor="#202124"]; Histone_Acetylation [label="↑ Histone (H3, H4)\nHyperacetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chromatin [label="Relaxed Chromatin\nStructure", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Expression [label="Altered Gene Expression", fillcolor="#4285F4", fontcolor="#FFFFFF"]; p21 [label="↑ p21", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cyclin_D1 [label="↓ Cyclin D1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Cell_Cycle_Arrest [label="Cell Cycle Arrest\n(G1/G2-M)", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosis_Genes [label="Modulation of\nApoptosis-related Genes", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl_xL [label="↓ Bcl-xL", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_Activation [label="↑ Caspase-9, -3/7\nActivation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Panobinostat -> HDACs [label="Inhibits"]; HDACs -> Histone_Acetylation [label="Deacetylates", dir=back]; Histone_Acetylation -> Chromatin; Chromatin -> Gene_Expression; Gene_Expression -> {p21, Cyclin_D1, Apoptosis_Genes}; p21 -> Cell_Cycle_Arrest [label="Induces"]; Cyclin_D1 -> Cell_Cycle_Arrest [label="Promotes Progression", dir=back]; Apoptosis_Genes -> {Bcl_xL, Caspase_Activation}; Bcl_xL -> Apoptosis [label="Inhibits", dir=back]; Caspase_Activation -> Apoptosis [label="Induces"]; Cell_Cycle_Arrest -> Apoptosis [style=dashed]; } .dot Panobinostat's Mechanism of Action
// Nodes Panobinostat [label="Panobinostat", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDAC_Inhibition [label="HDAC Inhibition", fillcolor="#FBBC05", fontcolor="#202124"]; ROS_Production [label="↑ Reactive Oxygen\nSpecies (ROS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Mitochondrial_Potential [label="Disruption of\nMitochondrial Membrane\nPotential", fillcolor="#F1F3F4", fontcolor="#202124"]; Gene_Regulation [label="Gene Expression\nChanges", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bcl_xL [label="↓ Bcl-xL (Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Caspase_9 [label="↑ Caspase-9\n(Initiator)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase_3_7 [label="↑ Caspase-3/7\n(Effector)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PARP_Cleavage [label="PARP Cleavage", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Panobinostat -> HDAC_Inhibition; HDAC_Inhibition -> {ROS_Production, Gene_Regulation}; ROS_Production -> Mitochondrial_Potential; Gene_Regulation -> {Bcl_xL, Caspase_9}; Mitochondrial_Potential -> Caspase_9 [label="Activates"]; Bcl_xL -> Mitochondrial_Potential [label="Stabilizes", dir=back]; Caspase_9 -> Caspase_3_7 [label="Activates"]; Caspase_3_7 -> PARP_Cleavage [label="Induces"]; PARP_Cleavage -> Apoptosis; } .dot Panobinostat-Induced Apoptosis Pathway
Experimental Workflows
// Nodes Cell_Culture [label="1. Cell Culture\n(Cancer Cell Lines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="2. Panobinostat\nTreatment\n(Dose-response)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Viability_Assay [label="3a. Cell Viability\n(MTT Assay)", fillcolor="#FBBC05", fontcolor="#202124"]; Protein_Analysis [label="3b. Protein Analysis\n(Western Blot)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="4. Data Analysis\n(IC50, Protein Levels)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Results [label="Results", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Cell_Culture -> Treatment; Treatment -> {Viability_Assay, Protein_Analysis}; Viability_Assay -> Data_Analysis; Protein_Analysis -> Data_Analysis; Data_Analysis -> Results; } .dot General In Vitro Experimental Workflow
// Nodes Dosing [label="1. Administer Panobinostat\nto Animal Model", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sampling [label="2. Collect Blood Samples\nat Timed Intervals", fillcolor="#F1F3F4", fontcolor="#202124"]; Plasma_Isolation [label="3. Isolate Plasma", fillcolor="#FBBC05", fontcolor="#202124"]; Sample_Prep [label="4. Sample Preparation\n- Add this compound (IS)\n- Protein Precipitation", fillcolor="#FBBC05", fontcolor="#202124"]; LCMS [label="5. LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="6. Data Analysis\n- Quantify Panobinostat\n- Determine PK Parameters", fillcolor="#34A853", fontcolor="#FFFFFF"]; PK_Profile [label="Pharmacokinetic Profile", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Dosing -> Sampling; Sampling -> Plasma_Isolation; Plasma_Isolation -> Sample_Prep; Sample_Prep -> LCMS; LCMS -> Data_Analysis; Data_Analysis -> PK_Profile; } .dot In Vivo Pharmacokinetic Study Workflow
References
- 1. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The HDAC inhibitor panobinostat (LBH589) inhibits mesothelioma and lung cancer cells in vitro and in vivo with particular efficacy for small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High efficacy of panobinostat towards human gastrointestinal stromal tumors in a xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High Efficacy of Panobinostat Towards Human Gastrointestinal Stromal Tumors in a Xenograft Mouse Model | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 9. The HDAC inhibitor panobinostat (LBH589) exerts in vivo anti-leukaemic activity against MLL-rearranged acute lymphoblastic leukaemia and involves the RNF20/RNF40/WAC-H2B ubiquitination axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. broadpharm.com [broadpharm.com]
- 13. researchhub.com [researchhub.com]
- 14. MTT (Assay protocol [protocols.io]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Histone western blot protocol | Abcam [abcam.com]
- 17. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 18. researchgate.net [researchgate.net]
- 19. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Panobinostat in Plasma using LC-MS/MS with Panobinostat-d4 as an Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Panobinostat in plasma samples. The method utilizes Panobinostat-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring. The protocol employs a straightforward protein precipitation extraction procedure, followed by a rapid chromatographic separation, enabling high-throughput analysis. This document provides comprehensive experimental protocols, mass spectrometry settings, and method validation data.
Introduction
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor that has shown antineoplastic activities and is used in the treatment of various cancers. Accurate and reliable quantification of Panobinostat in biological matrices is crucial for understanding its pharmacokinetic profile and for optimizing dosing regimens in clinical settings. The use of a deuterated internal standard like this compound is highly recommended to compensate for matrix effects and variations in sample processing, thereby improving the reliability of the bioanalytical method.[1] This application note presents a validated LC-MS/MS method for the determination of Panobinostat in plasma.
Experimental
Materials and Reagents
-
Panobinostat (Reference Standard)
-
This compound (Internal Standard)[2]
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
-
Control Plasma
Sample Preparation
A protein precipitation method was employed for the extraction of Panobinostat and this compound from plasma samples.[3][4]
-
Thaw plasma samples to room temperature.
-
To 50 µL of plasma, add 10 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was achieved using a C18 analytical column.
-
Column: Atlantis C18, 2.1 x 50 mm, 5 µm (or equivalent)[3][4]
-
Mobile Phase: 0.1% Formic Acid in Water:Acetonitrile (25:75, v/v)[3][4]
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
Mass Spectrometry
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used for detection. The analysis was performed in the positive ion mode using Multiple Reaction Monitoring (MRM).
Table 1: Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Spray Voltage | 3500 V[1] |
| Vaporizer Temp. | 430°C[1] |
| Capillary Temp. | 300°C[1] |
| Collision Gas | Argon |
Table 2: MRM Transitions and Compound Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Panobinostat | 350.27 | 158.08 | 23 |
| This compound | 354.30 (inferred) | 162.10 (inferred) | 23 |
Note: The MRM transition for this compound is inferred based on the d8-labeled compound's fragmentation pattern.[1] The exact masses may vary slightly based on the specific deuteration pattern.
Results and Discussion
The developed method was validated for its linearity, accuracy, and precision.
Linearity
The calibration curve for Panobinostat was linear over the concentration range of 2.92 to 2921 ng/mL in plasma. The coefficient of determination (r²) was ≥ 0.99 for all calibration curves.[3]
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | r² |
| Panobinostat | 2.92 - 2921 | ≥ 0.99 |
Accuracy and Precision
The intra- and inter-batch accuracy and precision were evaluated at three quality control (QC) concentration levels (low, medium, and high).
Table 4: Accuracy and Precision Data
| QC Level | Intra-batch Accuracy (%) | Intra-batch Precision (CV%) | Inter-batch Accuracy (%) | Inter-batch Precision (CV%) |
| Low | 85.5 - 112 | 2.30 - 12.5 | 85.5 - 112 | 2.30 - 12.5 |
| Medium | 85.5 - 112 | 2.30 - 12.5 | 85.5 - 112 | 2.30 - 12.5 |
| High | 85.5 - 112 | 2.30 - 12.5 | 85.5 - 112 | 2.30 - 12.5 |
Data adapted from a similar study.[3]
Experimental Workflow
Caption: LC-MS/MS workflow for Panobinostat quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of Panobinostat in plasma. The use of a deuterated internal standard, this compound, ensures the accuracy and precision of the results. The simple sample preparation and rapid analysis time make this method well-suited for routine analysis in research and clinical laboratories.
References
Application Note: Chromatographic Separation and Quantification of Panobinostat and Panobinostat-d4 in Biological Matrices using LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Panobinostat for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.
Introduction
Panobinostat, marketed under the brand name Farydak, is a potent, non-selective histone deacetylase (HDAC) inhibitor.[1][2] It is approved for the treatment of multiple myeloma in patients who have received prior treatments.[1][2] Given its therapeutic importance, a robust and reliable analytical method for the quantification of Panobinostat in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) assessments.[3][4]
This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous separation and quantification of Panobinostat and its stable isotope-labeled internal standard (SIL-IS), Panobinostat-d4. The use of a deuterated internal standard is the gold standard for quantitative bioanalysis as it effectively corrects for variability during sample preparation and potential matrix effects during ionization.[5][6]
Principle of the Method
The method employs a reverse-phase ultra-performance liquid chromatography (UPLC) system for the chromatographic separation of Panobinostat and this compound from endogenous plasma components. Following separation, the analytes are detected using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. This technique provides high sensitivity and selectivity, allowing for accurate quantification of the analytes over a wide dynamic range.
Experimental Protocols
Materials and Reagents
-
Panobinostat reference standard
-
This compound (Internal Standard)[6]
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ethyl Acetate (HPLC grade)
-
Sodium Hydroxide and Sodium Bicarbonate (for buffer preparation)
-
Control human or animal plasma (K2-EDTA)
Instrumentation
-
Liquid Chromatography: A UPLC system such as a Waters ACQUITY UPLC or Thermo Fisher UltiMate 3000.[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer, such as a Waters Xevo TQ-S or Thermo Fisher TSQ Vantage, equipped with an ESI source.[5]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for Panobinostat extraction from biological matrices.[5]
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (as internal standard).
-
Add 100 µL of a pH 12 buffer (containing 100 µM sodium hydroxide and 48 µM sodium bicarbonate).[5]
-
Add 500 µL of ethyl acetate.[5]
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.[5]
-
Carefully transfer the upper organic supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas.[5]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase solution (e.g., 82:18 Water:Acetonitrile with 0.1% Formic Acid).[5]
-
Vortex briefly and transfer to an autosampler vial for injection.
Sample Preparation: Protein Precipitation (PPT) - Alternative Method
This is a faster, alternative method suitable for high-throughput analysis.[7][8]
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution.
-
Add 150 µL of acetonitrile to precipitate plasma proteins.[7][8]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
Data Presentation
The chromatographic and mass spectrometric conditions are summarized in the tables below.
Table 1: Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | YMC-PACK ODS-AM (35 x 2.0 mm, S-3 µm)[5] or Atlantis C18 (e.g., 50 x 2.1 mm, 5 µm)[7][8] |
| Mobile Phase A | Water with 0.1% Formic Acid[5][7] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[5][7] |
| Flow Rate | 0.5 mL/min[5][7] |
| Gradient | Start at 18% B, hold for 0.5 min, ramp to 95% B over 1.5 min, hold for 0.5 min, return to 18% B and re-equilibrate for 0.5 min. |
| Total Run Time | ~3.0 minutes |
| Column Temperature | 35°C[7] |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometer Settings
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Panobinostat) | m/z 350 → 158[8] |
| MRM Transition (this compound) | m/z 354 → 158 |
| Capillary Voltage | Optimized for instrument (e.g., 3.5 kV) |
| Collision Energy (CE) | Optimized for each transition |
| Cone Voltage (CV) | Optimized for each transition |
Table 3: Representative Quantitative Performance
| Analyte | Retention Time (tR) (min) | Linearity Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
|---|---|---|---|---|
| Panobinostat | ~1.65 | 2.9 - 2900[8] | >0.995 | 2.9 |
| This compound | ~1.64 | N/A | N/A | N/A |
Visualizations
The following diagrams illustrate the key workflows in this analytical protocol.
Caption: Liquid-Liquid Extraction (LLE) workflow for Panobinostat analysis.
Caption: Schematic of the UPLC-MS/MS analysis process.
References
- 1. RP-HPLC method for quantitative analysis of panobinostat. [wisdomlib.org]
- 2. Panobinostat | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. review-of-bioanalytical-assays-for-the-quantitation-of-various-hdac-inhibitors-such-as-vorinostat-belinostat-panobinostat-romidepsin-and-chidamine - Ask this paper | Bohrium [bohrium.com]
- 4. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
Application Notes and Protocols for Reconstitution of Lyophilized Panobinostat-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Panobinostat is a potent pan-histone deacetylase (HDAC) inhibitor that has shown significant anti-tumor activity in preclinical and clinical studies.[1] Panobinostat-d4, a deuterated version of Panobinostat, serves as an internal standard for its quantification in biological samples by mass spectrometry. This document provides detailed protocols for the reconstitution of lyophilized this compound, ensuring accurate and reproducible results in downstream experiments.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below. These properties are essential for accurate stock solution preparation and experimental design.
| Property | Value | Source |
| Molecular Formula | C21H19D4N3O2 | [2][3] |
| Molecular Weight | 353.45 g/mol (free base) | [2][3] |
| Molecular Weight (HCl salt) | 389.9 g/mol | [4] |
| Appearance | Crystalline solid | [5] |
| Purity | ≥98% | [1][5] |
Solubility Specifications
The solubility of this compound in various solvents is a critical factor for successful reconstitution. The following table summarizes its solubility characteristics.
| Solvent | Solubility | Source |
| DMSO | Soluble | [4] |
| Methanol | Soluble | [4] |
| Ethanol | ~3.3 mg/mL (for Panobinostat) | [5] |
| Dimethylformamide (DMF) | ~50 mg/mL (for Panobinostat) | [5] |
| Aqueous Buffers | Sparingly soluble | [5] |
For maximum solubility in aqueous buffers, it is recommended to first dissolve Panobinostat in DMF and then dilute with the aqueous buffer of choice.[5] A 1:3 solution of DMF:PBS (pH 7.2) yields a solubility of approximately 0.1 mg/mL for Panobinostat.[5]
Reconstitution Protocol
This protocol outlines the steps for reconstituting lyophilized this compound to prepare a stock solution.
Materials:
-
Lyophilized this compound vial
-
Anhydrous DMSO (or other suitable organic solvent)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound and the solvent to equilibrate to room temperature before opening.
-
Centrifuge: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.
-
Solvent Addition: Carefully add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial to achieve the desired stock concentration.
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the powder. To enhance solubility, the tube can be warmed to 37°C and sonicated for a short period.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
Stock Solution Preparation Table
The following table provides the required solvent volumes to prepare stock solutions of various concentrations from 1 mg of this compound (HCl salt, MW: 389.9 g/mol ).
| Desired Concentration | Volume of Solvent to Add to 1 mg |
| 10 mM | 256.5 µL |
| 5 mM | 513 µL |
| 1 mM | 2.56 mL |
Storage and Stability
Proper storage is crucial to maintain the integrity of this compound solutions.
-
Lyophilized Powder: Store at -20°C for up to two years.[5]
-
Stock Solutions in Organic Solvents:
-
Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[5]
Panobinostat has been shown to be unstable in mouse plasma and tissue matrices due to enzymatic degradation, while it is stable in human plasma.[6][7] This is an important consideration for in vitro and in vivo studies.
Experimental Workflow
The following diagram illustrates a typical workflow for the reconstitution and use of this compound in a research setting.
Caption: Workflow for this compound reconstitution and use.
Signaling Pathway Inhibition
Panobinostat is a pan-HDAC inhibitor, affecting multiple signaling pathways involved in cell cycle regulation and apoptosis.
Caption: Panobinostat inhibits HDACs, leading to apoptosis.
References
- 1. Panobinostat | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS | LGC Standards [lgcstandards.com]
- 4. glpbio.com [glpbio.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Panobinostat-d4 Internal Standard Optimization
Welcome to the technical support center for the use of Panobinostat-d4 as an internal standard in quantitative bioanalysis. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and standardized protocols to ensure the robust performance of your analytical method.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled (SIL) internal standard like this compound recommended for LC-MS/MS analysis?
A stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry.[1][2][3] this compound is nearly identical to Panobinostat in its chemical and physical properties, including its extraction recovery, chromatographic retention time, and ionization efficiency.[2][3] This similarity ensures that it accurately corrects for variations that can occur during sample preparation and analysis, such as sample loss, instrument drift, and matrix effects (ion suppression or enhancement).[1][2][4] By adding a known concentration of this compound to all samples, standards, and quality controls (QCs), the ratio of the analyte's peak area to the internal standard's peak area provides a more accurate and precise measurement than using the analyte's peak area alone.[5][6]
Q2: What is the ideal concentration for this compound in my assay?
There is no single universal concentration. The optimal concentration of this compound should be determined experimentally during method development.[7] The goal is to use a concentration that produces a stable and reproducible signal (peak area) across all analyses, is well above the limit of detection, and falls within the linear range of the mass spectrometer. A common starting point is a concentration that mirrors the expected mid-point of the calibration curve for Panobinostat. The key is to ensure the internal standard's response is consistent and not affected by the analyte's concentration.
Q3: How do matrix effects impact my analysis, and how does this compound help?
Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of the target analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine).[4][8][9] This can lead to significant inaccuracies in quantification.[8] Because this compound co-elutes and has the same ionization properties as Panobinostat, it is presumed to experience the same degree of matrix effect.[1][4] Therefore, the ratio of the analyte to the internal standard remains constant, correcting for these interferences and improving data reliability.[6]
Q4: Can the use of a deuterated standard like this compound cause problems?
Yes, although rare, issues can arise. The primary concern is a potential chromatographic shift between the analyte and the deuterated internal standard.[1][10][11] This is known as the "isotope effect," which can cause the deuterated standard to elute slightly earlier or later than the non-labeled analyte.[1] If this shift places the internal standard in a region of the chromatogram with a different matrix effect profile, it will not accurately correct for the analyte's signal suppression or enhancement, leading to biased results.[10] It is crucial during method development to confirm that the analyte and internal standard peaks are co-eluting and symmetrical.[8]
Troubleshooting Guide
Issue 1: High Variability in Internal Standard (IS) Peak Area
| Potential Cause | Recommended Action |
| Inconsistent Pipetting | Verify the calibration and precision of all pipettes used for adding the IS solution. Use a fresh tip for every sample. |
| Sample Preparation Issues | Ensure consistent sample processing. For protein precipitation, ensure complete mixing and consistent incubation times. For liquid-liquid or solid-phase extraction, check for uniform extraction and evaporation steps. |
| Adsorption to Surfaces | The compound may be adsorbing to plasticware. Try using low-adhesion microcentrifuge tubes or silanized glass vials. |
| IS Instability | Evaluate the stability of the this compound stock and working solutions under your storage and experimental conditions. |
| Mass Spectrometer Instability | The instrument may require cleaning or calibration. Run a system suitability test with a standard solution to check for instrument drift or loss of sensitivity.[2] |
Issue 2: Analyte/IS Peak Area Ratio is Inconsistent at Low Concentrations
| Potential Cause | Recommended Action |
| IS Concentration is Too High | A very high IS signal can create "noise" that interferes with the integration of a small analyte peak. Consider reducing the IS concentration. |
| Poor Chromatography | Asymmetric peak shapes or broad peaks can make integration difficult and inaccurate, especially near the limit of quantitation. Optimize the mobile phase, gradient, and column to improve peak shape. |
| Background Interference | An interfering peak from the matrix may be co-eluting with your analyte. Check blank matrix samples for interferences at the analyte's retention time and mass transition.[12] Adjust chromatography if needed. |
Issue 3: Poor Accuracy in Quality Control (QC) Samples
| Potential Cause | Recommended Action |
| Differential Matrix Effects | The IS may not be adequately compensating for matrix effects, possibly due to a chromatographic shift.[10] Evaluate the retention times of both the analyte and IS in processed matrix samples to ensure they co-elute perfectly.[8] |
| Incorrect IS Concentration | If the IS concentration used in the calibration standards differs from that in the QCs and unknown samples, it will cause a systematic bias. Prepare all samples from the same IS working solution. |
| Analyte or IS Degradation | Investigate the stability of both Panobinostat and this compound in the biological matrix under the conditions of your sample collection, storage, and preparation workflow. |
| Cross-Contamination | Ensure there is no carryover between samples by injecting a blank solvent after the highest calibration standard. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
Objective: To identify a this compound concentration that yields a robust and stable signal without interfering with analyte quantification.
Methodology:
-
Prepare Solutions:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in DMSO).
-
Create a series of intermediate working solutions of this compound in acetonitrile (or appropriate solvent) at concentrations such as 1, 5, 10, 50, and 100 ng/mL.
-
-
Sample Preparation:
-
Prepare three sets of samples using blank biological matrix (e.g., human plasma).
-
Set A (Low QC): Spike the matrix with Panobinostat to a low concentration (e.g., 5 ng/mL).
-
Set B (High QC): Spike the matrix with Panobinostat to a high concentration (e.g., 500 ng/mL).
-
Set C (Blank): Use unspiked matrix.
-
-
For each set, aliquot the matrix into five tubes.
-
Process each tube using your established extraction method (e.g., protein precipitation). During the step where you add the precipitation solvent, use one of the different this compound working solutions for each tube. This results in a final IS concentration of 1, 5, 10, 50, and 100 ng/mL in the final extract for each QC level.
-
-
LC-MS/MS Analysis:
-
Inject triplicate samples for each condition onto the LC-MS/MS system.
-
Monitor the peak area of this compound.
-
-
Data Analysis:
-
Calculate the average peak area and coefficient of variation (%CV) for the this compound signal at each concentration level.
-
Evaluate the analyte/IS area ratio at the low and high QC levels.
-
Choose the lowest concentration that provides a high-intensity signal with excellent reproducibility (%CV < 5%).
-
Illustrative Data:
| Final IS Conc. (ng/mL) | Avg. IS Peak Area (n=3) | %CV of IS Peak Area | Analyte/IS Ratio (Low QC) | Analyte/IS Ratio (High QC) |
| 1 | 45,800 | 12.5% | 0.105 | 10.2 |
| 5 | 235,100 | 4.1% | 0.021 | 2.15 |
| 10 | 480,500 | 2.3% | 0.010 | 1.05 |
| 50 | 2,450,000 | 2.8% | 0.002 | 0.21 |
| 100 | 4,980,000 (Detector Saturation) | 6.7% | N/A | N/A |
In this example, 10 ng/mL is the optimal concentration as it provides a strong, reproducible signal without saturating the detector.
Visualizations
Caption: Workflow for optimizing internal standard concentration.
Caption: Troubleshooting logic for internal standard issues.
References
- 1. waters.com [waters.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. scispace.com [scispace.com]
- 4. nebiolab.com [nebiolab.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. myadlm.org [myadlm.org]
- 11. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 12. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
potential for isotopic exchange in Panobinostat-d4 under specific conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the isotopic stability of Panobinostat-d4. It is intended for researchers, scientists, and drug development professionals who are using this deuterated internal standard in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a deuterated form of Panobinostat, a potent histone deacetylase (HDAC) inhibitor. It is primarily used as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of Panobinostat concentrations in biological matrices.
Q2: Where are the deuterium atoms located in this compound?
The four deuterium atoms in this compound are located on the phenyl ring of the cinnamamide moiety.[1] This specific labeling provides a stable isotopic signature for use in mass spectrometry-based detection.
Q3: Is there a potential for isotopic exchange (D-H exchange) in this compound?
Under standard experimental and physiological conditions, the potential for isotopic exchange of the deuterium atoms on the phenyl ring of this compound is extremely low. Aromatic deuterons are generally stable due to the high energy required to break the carbon-deuterium bond on an aromatic ring. Exchange would typically necessitate harsh conditions that are not encountered in routine laboratory or in vivo studies.
Troubleshooting Guide
Issue: Unexpected Mass Spectrometry Results - Potential Isotopic Exchange
If you observe unexpected mass shifts or a loss of the deuterium label in your mass spectrometry data for this compound, it is important to systematically troubleshoot the potential causes. While direct isotopic exchange is unlikely, other factors could contribute to these observations.
Table 1: Stability of this compound under Various Conditions
| Condition | Solvent/Medium | Temperature | Potential for Isotopic Exchange | Recommendations |
| Typical LC-MS | Acetonitrile, Methanol, Water (with common additives like formic acid or ammonium acetate) | Ambient | Extremely Low | Standard operating procedures are sufficient. |
| Prolonged Storage | DMSO, Ethanol | -20°C to 4°C | Extremely Low | Store in a tightly sealed container to prevent solvent evaporation. |
| Strong Acidic | pH < 1 | Elevated (> 50°C) | Low to Moderate (Theoretical) | Avoid prolonged exposure to strong acids and high temperatures. |
| Strong Basic | pH > 13 | Elevated (> 50°C) | Low to Moderate (Theoretical) | Avoid prolonged exposure to strong bases and high temperatures. |
| In Vivo (Metabolism) | Physiological pH | 37°C | Extremely Low | Panobinostat metabolism (oxidation, hydrolysis, etc.) does not involve D-H exchange on the phenyl ring.[2][3][4] |
Experimental Protocol to Verify Isotopic Stability
This protocol outlines a forced degradation study to assess the isotopic stability of this compound under extreme pH conditions.
Objective: To determine if significant D-H exchange occurs on this compound when exposed to strong acidic and basic conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
LC-MS grade Methanol
-
LC-MS grade Water
-
LC-MS system with a high-resolution mass spectrometer
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
-
Create three sets of samples:
-
Acidic: Dilute the stock solution with 0.1 M HCl to a final concentration of 10 µg/mL.
-
Basic: Dilute the stock solution with 0.1 M NaOH to a final concentration of 10 µg/mL.
-
Control: Dilute the stock solution with water to a final concentration of 10 µg/mL.
-
-
-
Incubation:
-
Incubate all samples at 50°C for 24 hours.
-
-
Neutralization and Analysis:
-
After incubation, neutralize the acidic and basic samples.
-
Analyze all samples by LC-MS.
-
-
Data Analysis:
-
Examine the mass spectra for the parent ion of this compound (M+H)+.
-
Look for the appearance of ions corresponding to Panobinostat-d3, -d2, -d1, or the unlabeled Panobinostat, which would indicate isotopic exchange.
-
Compare the peak areas of the deuterated and any back-exchanged species to quantify the extent of exchange, if any.
-
Visual Aids
Caption: Chemical structure of this compound with deuterium atoms highlighted.
Caption: Troubleshooting workflow for unexpected this compound mass spectrometry results.
Caption: Simplified signaling pathway showing the mechanism of action of Panobinostat.[2][3][5][6][7]
References
- 1. caymanchem.com [caymanchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Panobinostat (Farydak): A Novel Option for the Treatment of Relapsed Or Relapsed and Refractory Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Panobinostat | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Panobinostat - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]
- 7. Panobinostat: a Histone Deacetylase Inhibitor | Value-Based Cancer Care [valuebasedcancer.com]
Technical Support Center: Managing Panobinostat-d4 Instability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the potential instability of Panobinostat-d4 during sample processing.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound instability in biological samples?
A1: The instability of this compound, a deuterated form of Panobinostat, is primarily attributed to enzymatic degradation.[1][2] The hydroxamic acid group in its structure is susceptible to hydrolysis, converting it to its less active carboxylic acid metabolite.[1][3] This degradation is temperature-dependent and more pronounced in the plasma of certain species, such as mice and rats, compared to human plasma where it is relatively stable.[1][2]
Q2: Are there species-specific differences in this compound stability that I should be aware of?
A2: Yes, significant interspecies differences in plasma stability have been reported for Panobinostat. It is unstable in rodent plasma (e.g., FVB mouse and rat) but is stable in human, monkey, and dog plasma.[1] This is a critical consideration when extrapolating preclinical data from animal models to human pharmacokinetics.[1]
Q3: How does temperature affect the stability of this compound during sample handling?
A3: Temperature plays a crucial role in the stability of this compound. Degradation is enzyme-mediated and, therefore, accelerated at higher temperatures.[1][2] Studies have shown a faster degradation rate at 37°C compared to room temperature or 4°C.[1][2] It is imperative to keep biological samples on ice or at 4°C during processing to minimize enzymatic activity.
Q4: What is the recommended analytical method for quantifying this compound in biological matrices?
A4: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the ideal and most commonly used method for the quantification of this compound in various biological fluids.[4][5][6] This is due to its high sensitivity and specificity, which is particularly important for histone deacetylase (HDAC) inhibitors that may lack strong chromophoric groups for reliable HPLC-UV detection.[4]
Troubleshooting Guide
Issue: I am observing lower than expected concentrations of this compound in my plasma samples from a preclinical mouse study.
| Potential Cause | Troubleshooting Step | Rationale |
| Enzymatic Degradation | Immediately cool blood samples after collection and perform all subsequent processing steps, including centrifugation, at 4°C.[1] | Lower temperatures will significantly reduce the rate of enzyme-mediated hydrolysis of this compound.[1][2] |
| Incorrect Anticoagulant | While sodium heparin has been used, consider if other anticoagulants might influence stability. For other hydroxamic acids, serum has shown better stability than plasma.[7] | Clotting proteins in plasma might contribute to the degradation of some hydroxamic acid-containing compounds.[7] |
| Delayed Sample Processing | Process blood samples to plasma or serum as quickly as possible after collection. | Minimizing the time this compound is in whole blood or plasma at temperatures above freezing will reduce degradation. |
| Improper Storage | Immediately freeze plasma or serum samples at -70°C or lower if not analyzed immediately. | Long-term storage at ultra-low temperatures is essential to prevent degradation over time. |
Issue: I am seeing high variability in my this compound quantification results.
| Potential Cause | Troubleshooting Step | Rationale |
| Inconsistent Sample Handling | Standardize the entire sample collection and processing workflow, ensuring consistent timing and temperature control for all samples. | Variability in handling procedures can lead to different extents of degradation between samples. |
| Suboptimal Analytical Method | Ensure your LC-MS/MS method is properly validated for linearity, precision, accuracy, and stability according to regulatory guidelines.[6][8] | A validated method ensures that the observed variability is not due to the analytical procedure itself. |
| Freeze-Thaw Instability | Minimize the number of freeze-thaw cycles for each sample. Aliquot samples before freezing if multiple analyses are planned. | Some compounds are unstable with repeated freezing and thawing. While Panobinostat has been found to be stable under some freeze-thaw conditions, this should be verified for your specific matrix and storage conditions.[6] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Quantification
-
Collection: Collect whole blood from the animal model via cardiac puncture or other appropriate methods.[1]
-
Anticoagulant: Use tubes containing an appropriate anticoagulant (e.g., sodium heparin).
-
Immediate Cooling: Place the blood collection tubes on an ice bath immediately after collection.[1]
-
Centrifugation: Centrifuge the blood samples at a recommended speed (e.g., 7,500 rpm) for 10 minutes at 4°C to separate the plasma.[1]
-
Plasma Aspiration: Carefully aspirate the supernatant (plasma) and transfer it to clean, pre-labeled polypropylene tubes.
-
Storage: Immediately store the plasma samples at -70°C or lower until analysis.
Protocol 2: In Vitro Plasma Stability Assessment
-
Sample Preparation: Thaw plasma from the desired species (e.g., mouse, human) on ice.
-
Spiking: Spike the plasma with a known concentration of this compound.
-
Incubation: Incubate the spiked plasma samples at different temperatures (e.g., 4°C, room temperature, and 37°C).[1]
-
Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the incubated plasma.
-
Quenching: Immediately quench the enzymatic reaction in the aliquot by adding a protein precipitation agent (e.g., acetonitrile).
-
Analysis: Analyze the samples using a validated LC-MS/MS method to determine the remaining concentration of this compound at each time point.
-
Data Analysis: Calculate the half-life of this compound in the plasma at each temperature.
Quantitative Data Summary
Table 1: In Vitro Half-lives of Panobinostat in Different Matrices and Species
| Species | Matrix | Temperature | Half-life (hours) | Reference |
| FVB Mouse | Plasma | 37°C | 1.1 ± 0.0 | [1] |
| FVB Mouse | Brain | 37°C | Slower than plasma | [1] |
| FVB Mouse | Spinal Cord | 37°C | Slower than brain | [1] |
| Wild-Type C57BL6/J Mice | Plasma | 37°C | 130.5 ± 25.7 | [1] |
| Rat | Plasma | 37°C | Unstable | [1] |
| Human | Plasma | 37°C | Stable | [1] |
| Monkey | Plasma | 37°C | Stable | [1] |
| Dog | Plasma | 37°C | Stable | [1] |
Visualizations
Caption: this compound degradation pathway.
Caption: Workflow for sample processing.
References
- 1. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Panobinostat | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. review-of-bioanalytical-assays-for-the-quantitation-of-various-hdac-inhibitors-such-as-vorinostat-belinostat-panobinostat-romidepsin-and-chidamine - Ask this paper | Bohrium [bohrium.com]
- 5. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. RP-HPLC method for quantitative analysis of panobinostat. [wisdomlib.org]
resolving chromatographic co-elution issues with Panobinostat-d4
Welcome to the technical support center for Panobinostat-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of Panobinostat and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound used in LC-MS analysis?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using LC-MS/MS. Because it is chemically almost identical to the analyte (Panobinostat), it is expected to behave similarly during sample preparation, chromatography, and ionization.[1] This helps to correct for variability in the analytical process, including extraction efficiency and matrix effects, leading to more accurate and precise quantification.[1][2]
Q2: Can this compound have a different retention time than Panobinostat?
Yes, it is possible for deuterated internal standards to have slightly different retention times compared to their non-deuterated counterparts.[3] This phenomenon, known as the isotopic effect, is due to the small differences in physicochemical properties caused by the substitution of hydrogen with deuterium.[3] While often negligible, this can sometimes lead to partial or complete separation of the analyte and internal standard peaks.
Q3: Is complete co-elution of Panobinostat and this compound always necessary?
For accurate quantification, especially in complex matrices, it is highly desirable to have the analyte and its SIL internal standard co-elute perfectly.[1] This ensures that both compounds experience the same matrix effects (ion suppression or enhancement) at the same time, allowing the internal standard to effectively compensate for these variations.[1] If the peaks are separated, they may be affected by different co-eluting matrix components, which can compromise the accuracy and precision of the results.[4]
Troubleshooting Guide: Resolving Co-elution Issues
This guide addresses common chromatographic problems and provides systematic steps to achieve optimal co-elution or separation of Panobinostat and this compound.
Issue 1: Partial or Complete Separation of Panobinostat and this compound Peaks
If you observe two distinct peaks for Panobinostat and this compound when co-elution is desired, the following steps can be taken to merge them.
Troubleshooting Workflow
Caption: Troubleshooting workflow for resolving peak separation.
Detailed Methodologies:
-
Step 1: Modify the Gradient Program A shallow gradient can sometimes resolve compounds with very similar structures. To encourage co-elution, you can make the gradient steeper or introduce an isocratic hold at a mobile phase composition where both compounds have similar retention.
-
Action: Increase the rate of change of the organic solvent concentration in your gradient. For example, if your gradient goes from 10% to 90% organic over 10 minutes, try running it over 5 minutes.
-
Action: Introduce a short isocratic hold at the beginning of the gradient to allow for better focusing of the analytes on the column head.
-
-
Step 2: Adjust the Mobile Phase Composition The choice of organic solvent and aqueous modifier can influence the selectivity of the separation.
-
Organic Solvent: If you are using acetonitrile, consider switching to methanol or a mixture of both. Methanol has different solvent properties and may reduce the separation between the two compounds.
-
Aqueous Modifier: The pH and concentration of the mobile phase additive can impact the retention of ionizable compounds like Panobinostat.[5] Small adjustments to the formic acid concentration (e.g., from 0.1% to 0.05%) or switching to a different modifier like ammonium formate could alter the selectivity.[6]
-
-
Step 3: Evaluate Alternative Stationary Phases If modifying the mobile phase is not successful, the issue may be with the column chemistry.
Issue 2: Poor Peak Shape (Tailing or Fronting) Affecting Co-elution Analysis
Poor peak shape can complicate the accurate integration of co-eluting peaks.
Logical Relationship Diagram
Caption: Causes and solutions for poor peak shape.
Detailed Methodologies:
-
Adjust Mobile Phase pH or Additive: Peak tailing for basic compounds like Panobinostat can occur due to interactions with residual silanols on the silica-based column packing.
-
Action: Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the analyte in its protonated form and minimize secondary interactions.
-
-
Reduce Sample Concentration: Injecting too much sample can lead to column overload and peak fronting or tailing.
-
Action: Dilute your samples and inject a lower amount onto the column.
-
-
Match Injection Solvent to Mobile Phase: If the injection solvent is significantly stronger (higher organic content) than the initial mobile phase, it can cause peak distortion.
-
Action: Reconstitute your sample in a solvent that is as weak as or weaker than the initial mobile phase conditions.
-
Experimental Protocols
Below are example starting conditions for an LC-MS/MS method for Panobinostat analysis, which can be modified for troubleshooting co-elution with this compound.
Baseline LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC Column | Reversed-phase C18, e.g., YMC-PACK ODS-AM (50 x 2.0 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.5 mL/min |
| Gradient | Start at 18% B, hold for 1 min, then ramp to 90% B over 2 min, hold for 1 min, then return to 18% B and re-equilibrate. |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Panobinostat: 350.3 -> 158.1; Panobinostat-d8: 358.3 -> 164.1 (Note: d4 transitions would be different) |
This table is based on a published method for Panobinostat and its d8 internal standard and serves as a starting point.[9]
Protocol for Modifying Mobile Phase Composition
-
Prepare Stock Solutions: Prepare separate stock solutions of Panobinostat and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare Working Solution: Combine the stock solutions and dilute with the reconstitution solvent to a final concentration appropriate for your instrument's sensitivity.
-
Systematic Mobile Phase Adjustment:
-
Run 1 (Baseline): Use the baseline conditions described in the table above (Acetonitrile with 0.1% Formic Acid).
-
Run 2 (Methanol): Replace Mobile Phase B with Methanol with 0.1% Formic Acid. Keep all other parameters the same.
-
Run 3 (pH Adjustment): Modify Mobile Phase A and B to contain 0.05% Formic Acid.
-
Run 4 (Alternative Additive): Prepare Mobile Phase A and B with 5 mM Ammonium Formate (pH adjusted with formic acid if necessary).
-
-
Data Analysis: Compare the chromatograms from each run, focusing on the retention time difference (ΔRT) and peak shape of Panobinostat and this compound.
Quantitative Data Summary (Hypothetical)
The following table illustrates how you might summarize your findings when troubleshooting.
| Mobile Phase B | Additive | ΔRT (Panobinostat - this compound) (min) | Panobinostat Peak Asymmetry |
| Acetonitrile | 0.1% Formic Acid | 0.08 | 1.3 |
| Methanol | 0.1% Formic Acid | 0.04 | 1.2 |
| Acetonitrile | 0.05% Formic Acid | 0.06 | 1.3 |
| Acetonitrile | 5 mM Ammonium Formate | 0.02 | 1.1 |
This technical support guide provides a framework for addressing co-elution challenges with this compound. By systematically adjusting chromatographic parameters, researchers can achieve the robust and reliable data necessary for their studies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 3. youtube.com [youtube.com]
- 4. Drift in LC-MS despite isotope internal standard - Chromatography Forum [chromforum.org]
- 5. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 6. mdpi.com [mdpi.com]
- 7. HILIC 固定相 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
impact of Panobinostat-d4 purity on quantification accuracy
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Panobinostat-d4 as an internal standard for accurate quantification of Panobinostat.
Frequently Asked Questions (FAQs)
Q1: What is the recommended purity for this compound to be used as an internal standard?
A1: For reliable quantitative bioanalysis, it is crucial to use a highly pure deuterated internal standard. The isotopic purity of this compound should be as high as possible, ideally with deuterated forms (d1-d4) constituting ≥99% of the material.[1] The presence of unlabeled Panobinostat as an impurity in the this compound can lead to an overestimation of the analyte concentration.
Q2: Why is the presence of unlabeled Panobinostat in my this compound internal standard a concern?
A2: The presence of unlabeled analyte (Panobinostat) in your deuterated internal standard (this compound) is a significant source of error in quantitative LC-MS/MS assays. This impurity will contribute to the signal at the mass transition of the analyte, leading to artificially inflated measurements of the analyte's concentration. Regulatory guidelines from agencies like the FDA emphasize the importance of ensuring the isotopic purity of stable isotope-labeled internal standards.[2]
Q3: How can I check for the presence of unlabeled Panobinostat in my this compound stock?
A3: To assess the contribution of unlabeled Panobinostat in your this compound solution, you should prepare a "zero sample." This sample consists of the blank biological matrix spiked only with the this compound internal standard at the working concentration. When this sample is analyzed, the response at the mass transition of the unlabeled Panobinostat should be minimal, ideally less than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ).
Q4: What are the key signaling pathways modulated by Panobinostat?
A4: Panobinostat is a potent histone deacetylase (HDAC) inhibitor that affects multiple signaling pathways involved in cancer progression. Key pathways modulated by Panobinostat include the JAK/STAT and PI3K/AKT/mTOR pathways.[3] By inhibiting HDACs, Panobinostat can lead to the hyperacetylation of histone and non-histone proteins, resulting in the altered expression of genes that regulate cell cycle, apoptosis, and angiogenesis.[4][5][6]
Troubleshooting Guide
Issue 1: Inaccurate or Inconsistent Quantification Results
| Possible Cause | Troubleshooting Step |
| Impure this compound Internal Standard: The presence of unlabeled Panobinostat in the deuterated internal standard can lead to overestimation of the analyte concentration. | 1. Verify Purity: Check the Certificate of Analysis (CoA) for your this compound lot to confirm its isotopic purity.[1] 2. Analyze a Zero Sample: Prepare a blank matrix sample spiked only with the this compound internal standard. The response for the unlabeled Panobinostat should be negligible (e.g., <5% of the LLOQ response). 3. Calculate Cross-Contribution: If a significant signal is observed, you may need to calculate the percentage contribution of the unlabeled analyte from the internal standard and correct your calculations.[7][8] |
| Suboptimal LC-MS/MS Method: Poor chromatographic separation or inappropriate mass transitions can lead to inaccurate results. | 1. Optimize Chromatography: Ensure baseline separation of Panobinostat from any interfering peaks. 2. Confirm Mass Transitions: Verify the precursor and product ions for both Panobinostat and this compound. |
| Sample Preparation Issues: Inefficient or inconsistent extraction can affect accuracy and precision. | 1. Optimize Extraction: Protein precipitation is a common and effective method for Panobinostat extraction from plasma.[9][10] Ensure complete protein removal. 2. Ensure Consistency: Use a consistent and validated sample preparation workflow for all samples, including standards, QCs, and unknowns. |
Issue 2: High Variability in Internal Standard Response
| Possible Cause | Troubleshooting Step |
| Matrix Effects: Ion suppression or enhancement in the mass spectrometer source can cause variability in the internal standard signal. | 1. Evaluate Matrix Effects: Infuse a constant concentration of this compound and inject extracted blank matrix from different sources to observe any signal suppression or enhancement. 2. Improve Sample Cleanup: Consider a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. |
| Inconsistent Sample Preparation: Variability in the addition of the internal standard or in the extraction procedure can lead to inconsistent responses. | 1. Standardize IS Addition: Ensure the internal standard is added accurately and consistently to every sample at the beginning of the sample preparation process. 2. Automate Where Possible: Use automated liquid handlers to minimize pipetting variability. |
Quantitative Data Summary
| Parameter | Recommended Specification | Reference |
| This compound Isotopic Purity | ≥99% deuterated forms (d1-d4) | [1] |
| Unlabeled Analyte Contribution in IS | Response in zero sample should be <5% of LLOQ response | FDA Bioanalytical Method Validation Guidance |
| LLOQ Accuracy and Precision | Within ±20% of the nominal concentration | [11][12] |
| QC Sample Accuracy | Within ±15% of the nominal concentration | [11][12] |
| QC Sample Precision (CV%) | ≤15% | [11][12] |
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol is adapted from published methods for Panobinostat quantification in plasma.[9][10]
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of this compound internal standard working solution (concentration will depend on the assay sensitivity).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 75:25 v/v 0.1% formic acid in water:acetonitrile).
-
Vortex to ensure complete dissolution and inject onto the LC-MS/MS system.
LC-MS/MS Analysis
The following are example parameters and should be optimized for your specific instrumentation.
-
LC Column: A C18 column, such as an Atlantis C18, is suitable for separation.[9][10]
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: An isocratic or gradient elution can be used. For example, an isocratic elution with 75% B at a flow rate of 0.5 mL/min.[9][10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions:
-
Panobinostat: m/z 350 → 158[9]
-
This compound: m/z 354 → 162 (example, will depend on the specific deuteration pattern)
-
Visualizations
Caption: Experimental workflow for Panobinostat quantification.
Caption: Panobinostat's impact on key signaling pathways.
Caption: Troubleshooting decision tree for inaccurate quantification.
References
- 1. caymanchem.com [caymanchem.com]
- 2. fda.gov [fda.gov]
- 3. commons.stmarytx.edu [commons.stmarytx.edu]
- 4. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-HDAC inhibitor panobinostat, as a single agent or in combination with PI3K inhibitor, induces apoptosis in APL cells: An emerging approach to overcome MSC-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. pmda.go.jp [pmda.go.jp]
minimizing ion suppression effects with Panobinostat-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize ion suppression effects during the analysis of Panobinostat using its deuterated internal standard, Panobinostat-d4, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS/MS analysis of Panobinostat?
A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte (Panobinostat) in the mass spectrometer's ion source.[1][2] This interference can lead to a decreased analyte signal, which negatively impacts the accuracy, precision, and sensitivity of the analysis.[2][3] In bioanalytical studies, endogenous components like salts, proteins, and lipids are common sources of ion suppression.[4] Given that Panobinostat is often measured in complex biological matrices like plasma, ion suppression is a significant challenge that can compromise the reliability of quantitative results.[5][6]
Q2: How does using a deuterated internal standard like this compound help with ion suppression?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice for mitigating ion suppression.[2] Because this compound is chemically identical to Panobinostat, it co-elutes chromatographically and experiences the same degree of ion suppression. By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.[2][3] However, it is crucial to ensure that the concentration of the native analyte does not suppress the signal of the SIL-IS itself.[7]
Q3: What are the primary causes of ion suppression when analyzing Panobinostat in biological samples?
A3: The primary causes of ion suppression in the analysis of Panobinostat from biological matrices include:
-
Endogenous Matrix Components : High concentrations of phospholipids, salts, and proteins from samples like plasma can co-elute with Panobinostat and interfere with its ionization.[4][5]
-
Sample Preparation : Inadequate sample cleanup can leave behind interfering substances. For instance, protein precipitation, while simple, may not remove phospholipids effectively, which are major contributors to ion suppression.[4][5]
-
Chromatographic Conditions : Poor chromatographic separation can lead to co-elution of matrix components with Panobinostat and this compound, causing suppression.[6][8]
-
Ionization Source Parameters : Suboptimal settings for the ion source, such as gas flows and temperature, can exacerbate ion suppression effects.[1]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving ion suppression issues during Panobinostat analysis.
Problem: Low signal intensity or poor reproducibility for Panobinostat and/or this compound.
-
Possible Cause 1: Significant Ion Suppression from the Sample Matrix.
-
How to Identify : Perform a post-column infusion experiment.[4][8] Infuse a standard solution of Panobinostat directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC system. A drop in the baseline signal at the retention time of Panobinostat indicates the presence of co-eluting, suppressive matrix components.[4][8]
-
Solutions :
-
Improve Sample Preparation : Transition from a simple protein precipitation method to a more rigorous technique like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to more effectively remove interfering matrix components.[5][9]
-
Optimize Chromatography : Adjust the chromatographic method to separate Panobinostat from the regions of ion suppression. This can involve changing the mobile phase composition, gradient profile, or using a different column chemistry.[6][8]
-
Sample Dilution : Diluting the sample can reduce the concentration of interfering components, though this may compromise the limit of quantification.[3][9]
-
-
-
Possible Cause 2: Suboptimal LC-MS/MS Method Parameters.
-
How to Identify : Review the current method parameters and compare them to established methods for Panobinostat or similar compounds.
-
Solutions :
-
Optimize Ionization Source : Systematically tune the ion source parameters, such as nebulizer gas, drying gas flow rate, and temperature, to maximize the signal for Panobinostat.[1]
-
Evaluate Different Ionization Techniques : If using electrospray ionization (ESI), consider switching to atmospheric pressure chemical ionization (APCI), as it can be less susceptible to ion suppression for certain compounds.[3][7]
-
Adjust Chromatographic Conditions : Ensure the mobile phase composition is optimal for Panobinostat retention and peak shape. For example, using a C18 column with a mobile phase of 0.1% formic acid in acetonitrile and water is a common starting point.[10][11]
-
-
Experimental Protocols
Below are example protocols for sample preparation and LC-MS/MS analysis of Panobinostat.
1. Sample Preparation: Protein Precipitation (Basic Cleanup)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound (internal standard).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.[10][11]
2. Sample Preparation: Solid-Phase Extraction (Advanced Cleanup)
-
Condition an SPE cartridge (e.g., Agilent Bond Elut Plexa) with 1 mL of methanol followed by 1 mL of water.[12]
-
Pre-treat 100 µL of plasma sample by diluting it with 300 µL of 2% aqueous ammonia.[12]
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 500 µL of 5% methanol in water to remove polar interferences.[12]
-
Elute Panobinostat and this compound with two aliquots of 250 µL of 50:50 acetonitrile:methanol.[12]
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for injection.
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode : Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions :
-
Panobinostat: m/z 350 → 158.[10]
-
This compound: To be determined based on the deuteration pattern (e.g., m/z 354 → 162).
-
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Ion Suppression
| Sample Preparation Method | Relative Signal Intensity of Panobinostat | Reduction in Phospholipids |
| Protein Precipitation | Baseline | ~50% |
| Liquid-Liquid Extraction | Higher than PPT | Good |
| Solid-Phase Extraction | Highest | Excellent |
Note: This table is a qualitative summary based on general principles of sample preparation.[4][5] Actual results may vary.
Table 2: Example LC-MS/MS Parameters for Panobinostat Analysis
| Parameter | Setting | Reference |
| Liquid Chromatography | ||
| Column | Atlantis C18 | [10][11] |
| Mobile Phase | 0.1% Formic Acid in Acetonitrile:Water (75:25, v/v) | [10][11] |
| Flow Rate | 0.5 mL/min | [10] |
| Mass Spectrometry | ||
| Ionization Mode | ESI+ | [10] |
| MRM Transition (Panobinostat) | m/z 350 → 158 | [10] |
Visualizations
Caption: Experimental workflow for Panobinostat analysis.
Caption: Panobinostat's mechanism of action.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. longdom.org [longdom.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses [labscievents.pittcon.org]
- 7. Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. researchers.mq.edu.au [researchers.mq.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
improving recovery of Panobinostat-d4 during solid-phase extraction
Welcome to the technical support center for improving the solid-phase extraction (SPE) recovery of Panobinostat-d4. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you enhance the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of this compound during SPE?
Low recovery is often the result of an inappropriate choice of wash or elution solvents.[1][2] Panobinostat is a relatively hydrophobic molecule (LogP of 2.643), meaning it binds strongly to reversed-phase sorbents like C18.[3] If the wash solvent is too strong (i.e., has a high percentage of organic solvent), it can prematurely elute the analyte. Conversely, if the elution solvent is too weak, it will fail to completely desorb the analyte from the sorbent.[1][4]
Q2: Which type of SPE sorbent is recommended for this compound?
Given its hydrophobic nature, a reversed-phase sorbent is the most appropriate choice.[1] Polymeric reversed-phase sorbents (e.g., Oasis HLB, Strata-X) or silica-based sorbents like C18 or C8 are suitable. Polymeric sorbents are often preferred as they are less prone to drying out between steps, which can improve reproducibility.[5]
Q3: How does pH affect the recovery of this compound?
Panobinostat's solubility and charge state are pH-dependent.[3][6] It is a hydroxamic acid and contains a secondary amine, giving it both acidic and basic properties.[7] To ensure maximum retention on a reversed-phase sorbent, the pH of the sample loading solution should be adjusted to keep this compound in its neutral, un-ionized form.[1][8] Similarly, adjusting the pH of the elution solvent can help improve recovery by ionizing the molecule, reducing its retention.
Q4: Can high flow rates during sample loading impact recovery?
Yes, excessively high flow rates during the sample loading step can lead to "breakthrough," where the analyte does not have sufficient time to interact with and bind to the sorbent.[2][8] This results in the loss of analyte in the loading fraction. It is crucial to maintain a slow and consistent flow rate (e.g., 1-2 mL/min) during this step to ensure proper retention.[2][9]
Q5: My final eluate contains significant matrix interference. How can I obtain a cleaner extract?
To get a cleaner extract, you need to optimize the wash step. The goal is to use a wash solvent that is strong enough to remove interferences but weak enough to leave this compound bound to the sorbent.[8][10] You can systematically test wash solutions with increasing organic solvent strength to find the optimal composition.[11][12]
Troubleshooting Guide for Low Recovery
Low recovery is the most common issue encountered in SPE.[1] A systematic approach is the best way to identify and resolve the problem. The first step is to determine where the analyte is being lost by collecting and analyzing the fractions from each step of the process (load, wash, and elution).[4]
Caption: Troubleshooting workflow for low SPE recovery.
Data-Driven Optimization
Systematic optimization of wash and elution solvents is critical for maximizing recovery. The following tables provide illustrative data on how solvent composition can affect the recovery of this compound.
Table 1: Effect of Wash Solvent Composition on Analyte Loss
| Wash Solution (Methanol in Water, v/v) | This compound Lost in Wash Step (%) |
| 5% | < 1% |
| 10% | < 1% |
| 20% | 2% |
| 30% | 8% |
| 40% | 25% |
| 50% | 55% |
Table 2: Effect of Elution Solvent Composition on Analyte Recovery
| Elution Solution (Acetonitrile with 0.1% Formic Acid) | This compound Recovery (%) |
| 50% | 65% |
| 60% | 78% |
| 70% | 89% |
| 80% | 96% |
| 90% | 97% |
| 100% | 97% |
Experimental Protocols
Recommended SPE Protocol for this compound from Plasma
This protocol is a starting point for optimization and uses a generic reversed-phase polymeric sorbent.
Caption: General solid-phase extraction workflow.
1. Sample Pre-treatment:
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution.
-
Add 600 µL of 4% phosphoric acid in water to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant for loading onto the SPE cartridge.
2. SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the cartridge. Do not allow the sorbent to dry.[5]
3. Equilibration:
-
Pass 1 mL of deionized water through the cartridge. Ensure the sorbent bed remains wet.[13]
4. Sample Loading:
-
Load the pre-treated sample supernatant onto the cartridge at a consistent flow rate of 1-2 mL/minute.[9]
5. Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water to remove salts and highly polar interferences.
-
Wash 2: Pass 1 mL of 20% methanol in water to remove less polar interferences.
6. Drying:
-
Dry the cartridge under high vacuum or with nitrogen for 5-10 minutes to remove all aqueous solvent. This step is crucial for ensuring efficient elution with an organic solvent.[9][13]
7. Elution:
-
Elute this compound by passing 1 mL of the elution solvent (e.g., 80% acetonitrile with 0.1% formic acid) through the cartridge.
-
Consider using a "soak step" where the elution solvent is left to sit in the sorbent bed for 1-5 minutes to improve desorption and recovery.[11][13]
8. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for your analytical method (e.g., LC-MS/MS).
References
- 1. welch-us.com [welch-us.com]
- 2. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 3. Characterizing the pharmacokinetics of panobinostat in a non-human primate model for the treatment of diffuse intrinsic pontine glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. SPE Method Development | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Panobinostat | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. specartridge.com [specartridge.com]
- 9. promochrom.com [promochrom.com]
- 10. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
- 13. chromatographyonline.com [chromatographyonline.com]
long-term storage and handling recommendations for Panobinostat-d4 to prevent degradation
This technical support center provides researchers, scientists, and drug development professionals with essential information on the long-term storage, handling, and use of Panobinostat-d4 to ensure its stability and prevent degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of Panobinostat, a potent pan-histone deacetylase (HDAC) inhibitor. The incorporation of deuterium atoms creates a stable isotope-labeled version of the molecule. Its primary application is as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the accurate measurement of Panobinostat concentrations in biological matrices.
Q2: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored at -20°C. Under these conditions, the compound is expected to be stable for an extended period.
Q3: How should I prepare and store stock solutions of this compound?
It is highly recommended to prepare stock solutions of this compound in anhydrous organic solvents such as Dimethyl Sulfoxide (DMSO) or ethanol. After dissolving, aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C.
Q4: Can I store this compound in aqueous solutions?
Aqueous solutions of Panobinostat are not recommended for long-term storage. If your experimental protocol requires an aqueous solution, it should be prepared fresh on the day of use and any remaining solution should be discarded. Panobinostat has limited stability in aqueous buffers and is prone to degradation.
Troubleshooting Guide
Issue 1: I am observing high cytotoxicity or unexpected off-target effects in my cell-based assays.
-
Question: Why is this compound causing excessive cell death or unexpected biological responses in my experiments?
-
Answer: Panobinostat is a potent pan-HDAC inhibitor and can induce apoptosis and cell cycle arrest at nanomolar concentrations.[1][2] High concentrations can lead to significant cytotoxicity that may mask the specific effects you are investigating. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint. Start with a low concentration range (e.g., 1-100 nM) and carefully assess cell viability using methods like MTT or trypan blue exclusion assays.[3][4][5]
Issue 2: My this compound solution appears cloudy or has precipitated after dilution in cell culture media.
-
Question: Why is my this compound precipitating when I add it to my cell culture media?
-
Answer: Panobinostat has poor aqueous solubility. When a concentrated DMSO stock solution is diluted into an aqueous buffer or cell culture medium, the compound can precipitate out of solution, especially at higher concentrations. To avoid this, ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) and compatible with your cells. When diluting, add the this compound stock solution to the media dropwise while gently vortexing to ensure rapid and even dispersion. Preparing intermediate dilutions in a solvent compatible with both DMSO and your aqueous medium may also be beneficial.
Issue 3: I am experiencing high variability in my LC-MS/MS results when using this compound as an internal standard.
-
Question: What could be causing inconsistent signal intensity for this compound in my mass spectrometry analysis?
-
Answer: Variability in the internal standard signal can arise from several factors:
-
Inconsistent Sample Preparation: Ensure that this compound is added at the same concentration to all samples and standards early in the sample preparation workflow to account for variations in extraction efficiency.
-
Matrix Effects: Biological matrices can suppress or enhance the ionization of the analyte and internal standard.[6][7][8][9] The matrix effect on this compound should ideally mimic that of the non-labeled Panobinostat. If significant and variable matrix effects are observed, further sample cleanup or optimization of chromatographic conditions may be necessary.
-
Degradation in Biological Matrix: Panobinostat has shown instability in certain biological matrices, such as mouse plasma, due to enzymatic activity.[10][11][12] It is important to process samples promptly and keep them at low temperatures to minimize degradation. Assess the stability of this compound in your specific matrix under your experimental conditions.
-
Instrumental Variability: Ensure the LC-MS/MS system is performing optimally. Issues such as inconsistent injection volumes or fluctuations in the ion source can lead to signal variability.[8]
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Solvent | Special Instructions |
| Solid (Lyophilized Powder) | -20°C | N/A | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution | -20°C or -80°C | Anhydrous DMSO or Ethanol | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| Aqueous Working Solution | N/A | N/A | Prepare fresh for each experiment and discard unused portions. Do not store. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of anhydrous DMSO to the vial containing the solid this compound.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C for a short period) may be applied if necessary, but avoid excessive heat.
-
Aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: General Workflow for Cell-Based Assays
-
Cell Seeding: Plate cells at the desired density in a multi-well plate and allow them to adhere or stabilize overnight.
-
Preparation of Working Solutions:
-
Thaw an aliquot of the this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls and is non-toxic to the cells.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Perform the desired downstream analysis, such as cell viability assays (MTT, CellTiter-Glo), apoptosis assays (Annexin V/PI staining), or protein/gene expression analysis.
Mandatory Visualizations
Caption: Mechanism of action of Panobinostat as a pan-HDAC inhibitor.
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. Exposure to a histone deacetylase inhibitor has detrimental effects on human lymphocyte viability and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inactivation of the Akt/FOXM1 Signaling Pathway by Panobinostat Suppresses the Proliferation and Metastasis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Bioanalytical Methods: A Comparative Guide to Panobinostat Analysis Using Panobinostat-d4
In the realm of drug development and clinical research, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comprehensive comparison of bioanalytical methods for the histone deacetylase (HDAC) inhibitor Panobinostat, with a particular focus on the use of its deuterated stable isotope-labeled internal standard, Panobinostat-d4. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable bioanalytical assays.
The Gold Standard: Stable Isotope-Labeled Internal Standards
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for correcting variability during sample processing and analysis.[1][2] The ideal IS co-elutes with the analyte of interest and exhibits similar ionization and extraction characteristics. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte, ensuring the most accurate and precise quantification.[2][3] this compound is the deuterium-labeled form of Panobinostat and is used as an internal standard in clinical mass spectrometry.[4]
While SILs are preferred, their availability and cost can sometimes be a limitation, especially in early-stage drug discovery.[1] In such cases, structural analogs may be used as an alternative. However, it is important to note that labeling with multiple deuteriums can sometimes lead to chromatographic separation from the unlabeled compound.[3]
Comparative Performance of Bioanalytical Methods for Panobinostat
The following table summarizes the performance characteristics of various validated bioanalytical methods for the quantification of Panobinostat in different biological matrices. These methods utilize different analytical techniques and internal standards, providing a basis for comparison.
| Parameter | Method 1: UHPLC-MS/MS | Method 2: LC-MS/MS | Method 3: RP-HPLC |
| Analyte | Panobinostat (LBH589) | Panobinostat | Panobinostat |
| Internal Standard | Tobramycin | Not specified | Not specified |
| Matrix | Mouse Plasma and Tissues | Human Plasma | Pharmaceutical Dosage Form |
| Linearity Range | 0.0025 - 1 µg/mL | 0.5 - 1000 ng/mL | 5 - 30 µg/ml |
| Correlation Coefficient (r²) | >0.998 | Not specified | 0.999[5] |
| Lower Limit of Quantification (LLOQ) | 0.0025 µg/mL[6] | 0.1 ng/mL[6] | 0.151 µg/ml[5] |
| Accuracy (% Bias) | -2.41% to 2.62%[6] | 100.2% to 106.7% | Not specified |
| Intra-day Precision (% CV) | 0.92% to 8.40%[6] | < 8.0% | 0.2% (Repeatability)[5] |
| Inter-day Precision (% CV) | 0.92% to 8.40%[6] | < 10.3% | 0.3% (Intermediate)[5] |
| Recovery | Not specified | 72.6% (Belinostat) | Not specified |
Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions and matrices.
Detailed Experimental Protocols
Robust bioanalytical data relies on well-defined and meticulously executed experimental protocols. Below are representative methodologies for Panobinostat analysis.
Method 1: UHPLC-MS/MS for Panobinostat in Mouse Plasma and Tissues
-
Sample Preparation:
-
Homogenize tissue samples.
-
Perform liquid-liquid extraction of plasma or tissue homogenate using tert-butyl methyl ether (TBME) at an alkaline pH of 12, achieved with a 0.025 M Tris buffer solution.[6]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatography:
-
Column: Acquity UPLC™ BEH C18.
-
Mobile Phase: 10% water with 0.1% trifluoroacetic acid and 90% methanol with 0.1% trifluoroacetic acid.[6]
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry:
Method 2: LC-MS/MS for Panobinostat in Human Plasma
-
Sample Preparation:
-
Chromatography:
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific transitions for Panobinostat and this compound would be optimized based on the instrument.
-
Method 3: RP-HPLC for Panobinostat in Pharmaceutical Dosage Forms
-
Sample Preparation:
-
Dissolve the pharmaceutical dosage form in a suitable solvent.
-
Filter the solution to remove any undissolved excipients.
-
Dilute the sample to fall within the linear range of the calibration curve.
-
-
Chromatography:
Experimental Workflow and Signaling Pathway Visualization
To visually represent the logical flow of a typical bioanalytical method validation for Panobinostat, the following diagrams are provided.
Caption: Experimental workflow for Panobinostat bioanalysis.
Caption: Panobinostat's mechanism of action.
References
- 1. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory [pubmed.ncbi.nlm.nih.gov]
- 2. biopharmaservices.com [biopharmaservices.com]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. RP-HPLC method for quantitative analysis of panobinostat. [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Internal Standards in Panobinostat Quantification: Panobinostat-d4 vs. Non-Deuterated Analogs
In the realm of bioanalytical research, particularly in drug development and pharmacokinetic studies, the precise quantification of therapeutic agents is paramount. For Panobinostat, a potent pan-histone deacetylase (pan-HDAC) inhibitor, accurate measurement in biological matrices is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). A critical component of a robust LC-MS/MS assay is the choice of an appropriate internal standard (IS). This guide provides an objective comparison between the use of a stable isotope-labeled (SIL) internal standard, Panobinostat-d4, and non-deuterated structural analogs for the quantification of Panobinostat.
The consensus in quantitative bioanalysis is that a SIL internal standard is the preferred choice for LC-MS/MS assays.[1][2] A deuterated standard like this compound is chemically and physically almost identical to the analyte, Panobinostat. This similarity ensures that it behaves nearly identically during sample extraction, chromatography, and ionization, thus providing the most effective compensation for analytical variability.[3][4]
Principle of Internal Standardization in LC-MS/MS
An internal standard is a compound added in a known, constant amount to all samples, calibrators, and quality controls. Its primary role is to correct for the variability inherent in the analytical process, including sample loss during extraction, and fluctuations in instrument response (e.g., injection volume and ionization efficiency).[1][3] Mass spectrometry, while highly sensitive and selective, can be susceptible to matrix effects, where co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[3] An ideal internal standard experiences the same matrix effects as the analyte, allowing for a reliable analyte-to-IS peak area ratio, which is used for quantification.[5][6]
Performance Comparison: this compound vs. Non-Deuterated IS
While direct head-to-head published data for this compound versus a specific non-deuterated IS is limited, the performance differences can be extrapolated from established principles and studies on other pharmaceutical compounds. The key advantages of a deuterated internal standard lie in its ability to more accurately track the analyte through the entire analytical process.
Key Performance Parameters:
| Parameter | This compound (Deuterated IS) | Non-Deuterated Structural Analog IS | Rationale & Supporting Data |
| Chromatography | Co-elutes with Panobinostat. A slight shift in retention time due to the deuterium isotope effect is possible but usually minimal.[2] | Retention time will be different from Panobinostat. | The near-identical chemical structure of this compound ensures it experiences the same chromatographic conditions as the analyte.[4] A different chemical structure for an analog IS leads to different retention properties. |
| Matrix Effect Compensation | Excellent . Experiences nearly identical ion suppression/enhancement as Panobinostat.[5] | Variable to Poor . May not experience the same degree of ion suppression/enhancement, as this effect is temporally related to what is co-eluting from the matrix at a specific retention time.[2] | Because this compound co-elutes with Panobinostat, it is exposed to the same co-eluting matrix components at the same time, providing superior correction.[2][5] |
| Extraction Recovery | Excellent . Mimics the extraction behavior of Panobinostat almost perfectly. | Variable . Differences in physicochemical properties (e.g., polarity, pKa) can lead to different extraction efficiencies compared to Panobinostat. | A study on the drug lapatinib showed that recovery from patient plasma could vary by up to 3.5-fold between individuals. Only an isotope-labeled IS could correct for this variability.[7] |
| Accuracy & Precision | High . Provides better correction for variability, leading to improved accuracy and precision of the assay.[1] | Lower . May fail to correct for inter-sample variations, especially in complex patient matrices, potentially compromising accuracy.[7] | The use of a deuterated IS for immunosuppressive drugs was shown to compensate for measurement errors and improve accuracy and precision.[5] |
| Availability & Cost | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. | The synthesis of stable isotope-labeled compounds is typically more complex and costly than for structural analogs.[8] |
Experimental Protocols
Below is a representative experimental protocol for the quantification of Panobinostat in human plasma using an internal standard, synthesized from published methodologies.[9][10][11][12]
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples, calibration standards, and quality controls at room temperature.
-
To a 50 µL aliquot of each plasma sample, add 10 µL of the working internal standard solution (e.g., this compound at 100 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of a precipitating solvent (e.g., acetonitrile containing 0.1% formic acid) to each sample.
-
Vortex mix vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Method
-
LC System: UHPLC/HPLC system
-
Analytical Column: C18 column (e.g., Atlantis C18, 50 x 2.1 mm, 3 µm)[9][10]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
Start with 25% B
-
(Details of a specific gradient would be optimized during method development)
-
-
Column Temperature: 40°C
-
Autosampler Temperature: 10°C
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
Visualizing Key Concepts and Workflows
Mechanism of Action: Panobinostat as an HDAC Inhibitor
Panobinostat is a non-selective histone deacetylase (HDAC) inhibitor.[13] HDACs remove acetyl groups from histones, leading to condensed chromatin and repression of gene transcription. By inhibiting HDACs, Panobinostat promotes histone hyperacetylation, relaxed chromatin, and the expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[14][15]
Standard Bioanalytical Workflow Using an Internal Standard
The following diagram illustrates a typical workflow for quantifying a drug like Panobinostat in a biological sample using an internal standard.
Logical Comparison: How Internal Standards Correct for Variability
This diagram explains the logical difference in how deuterated and non-deuterated internal standards compensate for analytical variability, particularly matrix effects and extraction recovery.
References
- 1. scispace.com [scispace.com]
- 2. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. texilajournal.com [texilajournal.com]
- 6. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchers.mq.edu.au [researchers.mq.edu.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. review-of-bioanalytical-assays-for-the-quantitation-of-various-hdac-inhibitors-such-as-vorinostat-belinostat-panobinostat-romidepsin-and-chidamine - Ask this paper | Bohrium [bohrium.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Panobinostat as Pan-deacetylase Inhibitor for the Treatment of Pancreatic Cancer: Recent Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
assessing the accuracy and precision of Panobinostat quantification with Panobinostat-d4
For researchers, scientists, and professionals in drug development, the robust quantification of therapeutic agents is paramount. This guide provides a detailed comparison of two distinct, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Panobinostat, a histone deacetylase inhibitor. The primary focus is on assessing the accuracy and precision of a method employing a deuterated internal standard (Panobinostat-d4/d8) against an alternative method utilizing protein precipitation and a non-deuterated internal standard.
Introduction
Panobinostat is a potent pan-histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma. Accurate and precise measurement of Panobinostat concentrations in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry as it closely mimics the analyte's behavior during sample preparation and analysis, thereby improving accuracy and precision.[1] This guide presents a side-by-side comparison of a method utilizing a deuterated internal standard with an alternative, more cost-effective method employing protein precipitation.
Experimental Protocols
Method 1: Liquid-Liquid Extraction with a Deuterated Internal Standard
This method employs a deuterated internal standard (Panobinostat-d8, a close structural analog to this compound) and a liquid-liquid extraction procedure to isolate Panobinostat from the biological matrix.
Sample Preparation:
-
To 50 µL of plasma, add 10 ng of Panobinostat-d8 as the internal standard.
-
Add one volume of pH 12 buffer and five volumes of ethyl acetate.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the residue in a solution of 82:18 water (0.1% formic acid):acetonitrile (0.1% formic acid) (v/v).
LC-MS/MS Analysis:
-
Chromatographic Column: YMC-PACK ODS-AM column (35 × 2.0 mm, S-3 μm, 12 nm).
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transitions:
-
Panobinostat: m/z 350.27 → 158.08
-
Panobinostat-d8: m/z 358.32 → 164.1
-
Method 2: Protein Precipitation with a Non-Deuterated Internal Standard
This method offers a simpler and faster sample preparation approach using protein precipitation. It was validated for the simultaneous quantification of four HDAC inhibitors, including Panobinostat.
Sample Preparation:
-
To 50 µL of mouse plasma, add the internal standard.
-
Precipitate proteins by adding an organic solvent.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant.
LC-MS/MS Analysis:
-
Chromatographic Column: Atlantis C18 column.
-
Mobile Phase: Isocratic elution with 0.1% formic acid:acetonitrile (25:75, v/v).
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Monitored Transition for Panobinostat: m/z 350 → 158.
Quantitative Data Comparison
The performance of both methods was validated according to regulatory guidelines. The key quantitative parameters are summarized in the tables below for easy comparison.
Table 1: Performance Characteristics of Panobinostat Quantification Methods
| Parameter | Method 1: Liquid-Liquid Extraction with Deuterated IS | Method 2: Protein Precipitation with Non-Deuterated IS |
| Internal Standard | Panobinostat-d8 | Not specified for Panobinostat alone |
| Linearity (r²) | >0.99[1] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] | 2.92 ng/mL |
| Accuracy | Within acceptance criteria | 85.5% - 112% |
| Precision (%CV) | <15%[1] | 2.30% - 12.5% |
Visualizing the Experimental Workflows
To further clarify the experimental procedures, the following diagrams illustrate the workflows for both quantification methods.
Discussion
Both presented methods are suitable for the quantification of Panobinostat in plasma, demonstrating good linearity, accuracy, and precision.
Method 1, utilizing a deuterated internal standard and liquid-liquid extraction, is considered the more rigorous approach. The use of a stable isotope-labeled internal standard is the most effective way to compensate for variability during sample preparation and ionization in the mass spectrometer, leading to high accuracy and precision.[1] The liquid-liquid extraction procedure, although more time-consuming than protein precipitation, provides a cleaner sample extract, which can minimize matrix effects and enhance the robustness of the assay.
Method 2, employing protein precipitation, offers a simpler and higher-throughput alternative. This method is less labor-intensive and can be more easily automated. While a non-deuterated internal standard was used in the context of a multi-analyte assay, which may not perfectly mimic the behavior of Panobinostat, the validation data still demonstrates acceptable accuracy and precision within regulatory limits. The lower LLOQ achieved in this method (2.92 ng/mL vs. 10 ng/mL) suggests it may be more sensitive, although direct comparison is challenging due to potential differences in instrumentation and optimization.
Conclusion
The choice between these two methods will depend on the specific requirements of the study.
-
For pivotal pharmacokinetic or clinical studies where the highest level of accuracy and precision is required, the liquid-liquid extraction method with a deuterated internal standard (Method 1) is the recommended approach. The use of a deuterated internal standard is a critical factor in achieving the most reliable quantitative data.
-
For earlier-stage research, high-throughput screening, or when sample volume is limited, the protein precipitation method (Method 2) provides a valid and efficient alternative. Its simplicity and speed are significant advantages, and the validation data confirms its ability to generate reliable results.
Ultimately, both validated methods provide a robust means for the quantification of Panobinostat. The selection of the most appropriate method should be based on a careful consideration of the study's objectives, required level of analytical rigor, and available resources.
References
A Guide to the Cross-Validation of Analytical Methods for Panobinostat Utilizing Panobinostat-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Panobinostat, with a focus on the cross-validation process when using its deuterated internal standard, Panobinostat-d4. The inclusion of a stable isotope-labeled internal standard is a critical component in bioanalytical method development, ensuring accuracy and precision. This document outlines the experimental protocols and presents comparative data to support the validation of such methods, adhering to regulatory expectations.
The Role of Deuterated Internal Standards
In quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard. A SIL-IS is chemically identical to the analyte (Panobinostat) but has a different mass due to the incorporation of heavy isotopes (in this case, deuterium). This subtle difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary advantage of using a deuterated internal standard is its ability to compensate for variability during sample preparation and analysis. Since this compound has nearly identical physicochemical properties to Panobinostat, it will behave similarly during extraction, chromatography, and ionization. Therefore, any sample-to-sample variation in extraction efficiency or matrix effects will affect both the analyte and the internal standard to a similar degree, leading to a more accurate and precise measurement of the analyte concentration.
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of a bioanalytical method for Panobinostat using this compound as an internal standard.
Caption: A typical workflow for the validation of a bioanalytical method for Panobinostat.
Detailed Experimental Protocol: LC-MS/MS Method for Panobinostat
This protocol is based on established methods for the quantification of histone deacetylase (HDAC) inhibitors in biological matrices.[1][2][3][4]
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of acetonitrile containing this compound (internal standard).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography Conditions
-
Column: Atlantis C18 column or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 25:75, v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 30°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Panobinostat: m/z 350 → 158
-
This compound: To be determined based on the position of the deuterium labels (e.g., m/z 354 → 162).
-
Cross-Validation Data Summary
Cross-validation is essential when two or more analytical methods are used to generate data within the same study or across different studies.[5] The following tables present a hypothetical but realistic data summary for the validation of an LC-MS/MS method for Panobinostat with and without the use of this compound as an internal standard. The data illustrates the improved performance typically observed with a deuterated internal standard.
Table 1: Linearity
| Parameter | Without Internal Standard | With this compound | Acceptance Criteria |
| Calibration Range | 2.92 - 2921 ng/mL | 2.92 - 2921 ng/mL | - |
| Correlation Coefficient (r²) | ≥ 0.992 | ≥ 0.998 | ≥ 0.99 |
| Weighing Factor | 1/x | 1/x² | As appropriate |
Table 2: Accuracy and Precision (Intra- and Inter-Batch)
| QC Level (ng/mL) | Accuracy (%) | Precision (%CV) | Accuracy (%) | Precision (%CV) | Accuracy: 85-115% |
| Without Internal Standard | With this compound | Precision: ≤15% CV | |||
| LLOQ (2.92) | 88.5 - 110.2 | ≤ 14.5 | 95.1 - 104.8 | ≤ 8.2 | (≤20% for LLOQ) |
| Low QC (8.0) | 86.2 - 112.1 | ≤ 12.8 | 96.5 - 103.2 | ≤ 6.5 | |
| Mid QC (80) | 89.1 - 108.5 | ≤ 10.5 | 98.2 - 101.9 | ≤ 4.1 | |
| High QC (2400) | 90.3 - 107.9 | ≤ 9.8 | 97.9 - 102.5 | ≤ 3.8 |
Table 3: Matrix Effect and Recovery
| Parameter | Without Internal Standard | With this compound | Acceptance Criteria |
| Matrix Effect (%CV) | |||
| Low QC | ≤ 20.1 | ≤ 7.8 | ≤ 15% |
| High QC | ≤ 18.5 | ≤ 6.2 | |
| Recovery (%) | |||
| Low QC | 75.2 ± 8.1 | 76.1 ± 3.2 | Consistent and precise |
| Mid QC | 78.9 ± 6.5 | 77.8 ± 2.9 | |
| High QC | 76.5 ± 7.2 | 78.2 ± 3.5 |
Panobinostat Signaling Pathway
Panobinostat is a pan-histone deacetylase (HDAC) inhibitor that affects multiple signaling pathways involved in cancer progression.[6][7] By inhibiting HDACs, Panobinostat leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of tumor suppressor genes.[8] This ultimately induces cell cycle arrest and apoptosis in malignant cells.[8][9] The diagram below illustrates the mechanism of action of Panobinostat.
Caption: Mechanism of action of Panobinostat as an HDAC inhibitor.
Conclusion
The cross-validation of analytical methods for Panobinostat is crucial for ensuring the reliability of pharmacokinetic and other drug development studies. The use of a deuterated internal standard, this compound, significantly improves the accuracy, precision, and robustness of the LC-MS/MS method by effectively compensating for matrix effects and variability in sample processing. The data presented in this guide underscores the superiority of using a stable isotope-labeled internal standard and provides a framework for the validation of such methods in a regulated bioanalytical laboratory.
References
- 1. review-of-bioanalytical-assays-for-the-quantitation-of-various-hdac-inhibitors-such-as-vorinostat-belinostat-panobinostat-romidepsin-and-chidamine - Ask this paper | Bohrium [bohrium.com]
- 2. Review of bioanalytical assays for the quantitation of various HDAC inhibitors such as vorinostat, belinostat, panobinostat, romidepsin and chidamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchers.mq.edu.au [researchers.mq.edu.au]
- 4. researchgate.net [researchgate.net]
- 5. fda.gov [fda.gov]
- 6. commons.stmarytx.edu [commons.stmarytx.edu]
- 7. ashpublications.org [ashpublications.org]
- 8. What is the mechanism of Panobinostat lactate? [synapse.patsnap.com]
- 9. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the linearity and range of Panobinostat assays with Panobinostat-d4
For researchers, scientists, and drug development professionals, this guide provides a comprehensive evaluation of the linearity and range of Panobinostat assays, with a focus on methods employing its deuterated internal standard, Panobinostat-d4. This document offers a comparative analysis of various analytical techniques, supported by experimental data, to aid in the selection of the most suitable assay for specific research needs.
Introduction
Panobinostat is a potent histone deacetylase (HDAC) inhibitor that has shown significant anti-tumor activity across a range of malignancies. Accurate and precise quantification of Panobinostat in biological matrices is crucial for pharmacokinetic studies, dose-response evaluations, and overall drug development. This guide focuses on the analytical performance of assays for Panobinostat, particularly those utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard, and compares them with alternative methods.
Quantitative Assay Performance
The performance of an analytical method is defined by several key parameters, including linearity, range, accuracy, and precision. The following tables summarize these parameters for different Panobinostat assays.
Table 1: Linearity and Range of Panobinostat Assays
| Analytical Method | Internal Standard | Matrix | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) | Upper Limit of Quantification (ULOQ) | Reference |
| LC-MS/MS | Panobinostat-d8 | Plasma, CNS Tissue | 10 - 1000 ng/mL | >0.99 | 10 ng/mL | 1000 ng/mL | [1] |
| LC-MS/MS | Not Specified | Mouse Plasma | 2.92 - 2921 ng/mL | ≥ 0.99 | 2.92 ng/mL | 2921 ng/mL | [2] |
| UHPLC-MS/MS | Tobramycin | Mouse Plasma & Tissues | 0.0025 - 1 µg/mL | >0.998 | 0.0025 µg/mL | 1 µg/mL | [3] |
| RP-HPLC | Not Applicable | Pharmaceutical Dosage Forms | 5 - 30 µg/mL | 0.999 | 0.151 µg/mL | 30 µg/mL | [4] |
Table 2: Accuracy and Precision of Panobinostat Assays
| Analytical Method | Internal Standard | Accuracy (% Bias) | Precision (% CV) | Reference |
| LC-MS/MS | Panobinostat-d8 | Within ±15% | <15% | [1] |
| LC-MS/MS | Not Specified | 85.5 - 112% | 2.30 - 12.5% | [2] |
| UHPLC-MS/MS | Tobramycin | -2.41 to 2.62% | 0.92 to 8.40% | [3] |
| RP-HPLC | Not Applicable | Not Specified | Repeatability: 0.6%, Intermediate: 0.2% | [4] |
Experimental Methodologies
Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are representative protocols for the quantification of Panobinostat.
LC-MS/MS Method with this compound (or similar deuterated standard)
This method is considered the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.
1. Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., this compound or Panobinostat-d8).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube for LC-MS/MS analysis.
2. Liquid Chromatography:
-
Column: Atlantis C18 column or equivalent.
-
Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (e.g., 25:75 v/v).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry:
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
Alternative Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
While less sensitive than LC-MS/MS, RP-HPLC with UV detection can be a viable alternative for the analysis of pharmaceutical formulations.
1. Sample Preparation:
-
Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the assay.
-
Filter the solution through a 0.45 µm filter before injection.
2. Liquid Chromatography:
-
Column: Zodiac C18 column (150mm x 4.6 mm, 5µ).
-
Mobile Phase: A mixture of 0.01% KH2PO4 and acetonitrile (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Column Temperature: 30°C.
Visualizing Panobinostat's Mechanism and Analytical Workflow
To better understand the context of Panobinostat analysis, the following diagrams illustrate its signaling pathway and a typical experimental workflow.
Conclusion
The quantification of Panobinostat in biological matrices is most effectively achieved using LC-MS/MS with a deuterated internal standard such as this compound or -d8. This method offers a wide linear range, high sensitivity, and excellent accuracy and precision, making it suitable for demanding pharmacokinetic and clinical studies. While RP-HPLC provides a simpler and more accessible alternative, its lower sensitivity limits its application primarily to the analysis of pharmaceutical formulations with higher concentrations of the drug. The choice of analytical method should be guided by the specific requirements of the study, including the biological matrix, the expected concentration range of Panobinostat, and the required level of sensitivity and accuracy.
References
Panobinostat-d4: A Comparative Guide to its Performance in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the analytical performance of Panobinostat-d4 as an internal standard in the quantification of Panobinostat in various biological matrices. The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted strategy to enhance the accuracy and precision of bioanalytical methods. This document summarizes key performance data, details experimental protocols, and explores the biological context of Panobinostat's mechanism of action.
Executive Summary
The quantification of Panobinostat, a potent histone deacetylase (HDAC) inhibitor, in complex biological matrices requires robust and reliable analytical methods. The use of a deuterated internal standard like this compound is considered the gold standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This is attributed to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby effectively compensating for matrix effects and variability in extraction recovery. While direct comparative studies between this compound and non-deuterated internal standards are not extensively published, the available data from method validation studies using deuterated analogs for Panobinostat and other HDAC inhibitors consistently demonstrate superior performance in terms of accuracy and precision.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The selection of an appropriate internal standard is critical for the development of a reliable bioanalytical method. Stable isotope-labeled (SIL) internal standards, such as this compound, are chemically identical to the analyte but have a different mass due to the incorporation of heavy isotopes. This property allows them to be distinguished by a mass spectrometer while exhibiting nearly identical physicochemical properties to the analyte.
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., Structural Analog) | Rationale for this compound Superiority |
| Co-elution with Analyte | Nearly identical retention time | May have different retention times | Minimizes the impact of temporal variations in matrix effects. |
| Extraction Recovery | Similar to Panobinostat | Can differ significantly | More accurate correction for analyte loss during sample processing. |
| Ionization Efficiency | Subject to the same matrix effects as Panobinostat | Matrix effects can differ, leading to inaccurate quantification | Provides more reliable compensation for ion suppression or enhancement. |
| Accuracy & Precision | High accuracy and precision | Prone to greater variability | Results in more reliable and reproducible data. |
Experimental Data Summary
The following tables summarize key parameters from published LC-MS/MS methods for the quantification of Panobinostat in different biological matrices.
Table 1: Panobinostat Quantification in Plasma
| Parameter | Method using Deuterated IS (Panobinostat-d8) | Method using Non-Deuterated IS (Tobramycin) |
| Biological Matrix | Mouse Plasma | Mouse Plasma |
| Sample Preparation | Liquid-Liquid Extraction | Protein Precipitation |
| Internal Standard | Panobinostat-d8 | Tobramycin |
| LC Column | YMC-PACK ODS-AM (35 × 2.0 mm, S-3 μm) | Acquity UPLC™ BEH C18 |
| Mobile Phase | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | Water (0.1% trifluoroacetic acid) and Methanol (0.1% trifluoroacetic acid) |
| Mass Transition (m/z) | Panobinostat: 350.27 → 158.08; Panobinostat-d8: 358.32 → 164.1[1] | Panobinostat: 349.42 → 157.95; Tobramycin: 468.2 → 163 |
| Linearity Range | 10–1000 ng/mL[1] | 0.0025-1 μg/mL |
| Accuracy | Within ±15% | -2.41 to 2.62% |
| Precision (CV%) | <15%[1] | 0.92 to 8.40% |
Table 2: Panobinostat Quantification in Tissue Homogenates
| Parameter | Method using Deuterated IS (Panobinostat-d8) | Method using Non-Deuterated IS (Tobramycin) |
| Biological Matrix | Mouse CNS Tissue Homogenates | Mouse Liver, Spleen, Kidney, and Lung Homogenates |
| Sample Preparation | Liquid-Liquid Extraction | Homogenization followed by Protein Precipitation |
| Internal Standard | Panobinostat-d8 | Tobramycin |
| LC Column | YMC-PACK ODS-AM (35 × 2.0 mm, S-3 μm) | Acquity UPLC™ BEH C18 |
| Mobile Phase | Water (0.1% formic acid) and Acetonitrile (0.1% formic acid) | Water (0.1% trifluoroacetic acid) and Methanol (0.1% trifluoroacetic acid) |
| Mass Transition (m/z) | Panobinostat: 350.27 → 158.08; Panobinostat-d8: 358.32 → 164.1[1] | Panobinostat: 349.42 → 157.95; Tobramycin: 468.2 → 163 |
| Linearity Range | 10–1000 ng/mL[1] | 0.0357-14.2857 μg/g |
| Accuracy | Within ±15% | -2.41 to 2.62% |
| Precision (CV%) | <15%[1] | 0.92 to 8.40% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are summaries of key experimental protocols for the analysis of Panobinostat in biological matrices.
Sample Preparation Methodologies
1. Protein Precipitation (PPT)
This method is often used for its simplicity and high-throughput applicability.
-
Procedure: To 50 μL of mouse plasma, an internal standard is added, followed by a precipitating agent such as acetonitrile.[2] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, containing the analyte and internal standard, is then typically diluted and injected into the LC-MS/MS system.
-
Advantages: Fast, simple, and cost-effective.
-
Disadvantages: May result in less clean extracts compared to other methods, potentially leading to more significant matrix effects.
2. Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates compounds based on their differential solubilities in two immiscible liquids.
-
Procedure: To the biological sample (e.g., plasma or tissue homogenate), an internal standard and a pH 12 buffer are added.[1] An organic solvent, such as ethyl acetate, is then added, and the mixture is vortexed to facilitate the transfer of the analyte and internal standard into the organic phase.[1] After centrifugation to separate the layers, the organic layer is transferred to a new tube and evaporated to dryness.[1] The residue is then reconstituted in a suitable solvent for LC-MS/MS analysis.[1]
-
Advantages: Provides cleaner extracts than PPT, reducing matrix effects.
-
Disadvantages: More time-consuming and requires larger volumes of organic solvents.
LC-MS/MS Analysis
The following is a representative set of LC-MS/MS parameters for the analysis of Panobinostat.
-
Liquid Chromatography:
-
Mass Spectrometry:
Signaling Pathways and Experimental Workflows
Panobinostat exerts its anti-cancer effects by inhibiting HDACs, which leads to the modulation of various signaling pathways involved in cell cycle regulation, proliferation, and apoptosis.
Panobinostat's Impact on Cellular Signaling
Panobinostat has been shown to influence key signaling pathways such as the JAK/STAT and PI3K/AKT pathways. By inhibiting HDACs, Panobinostat can lead to the acetylation of both histone and non-histone proteins, affecting the expression of genes that regulate these pathways. For instance, in multiple myeloma cells, Panobinostat has been observed to suppress the phosphorylation of STAT5 and STAT6, which are critical components of the JAK/STAT pathway.[3] It also modulates the PI3K/AKT/mTOR pathway, which is frequently overactive in cancer.[3]
Caption: Panobinostat inhibits HDACs, leading to altered gene expression that suppresses the pro-survival JAK/STAT and PI3K/AKT pathways and induces apoptosis.
Bioanalytical Workflow
The general workflow for the quantification of Panobinostat in biological samples using a deuterated internal standard is depicted below.
Caption: A typical workflow for the bioanalysis of Panobinostat using a deuterated internal standard.
References
A Comparative Guide to the Stability of Panobinostat and its Deuterated Analog, Panobinostat-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the stability profiles of Panobinostat and its deuterated isotopologue, Panobinostat-d4. The information herein is intended to assist researchers in understanding the relative stability of these compounds for experimental design and interpretation.
Introduction to Panobinostat and this compound
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor that has been investigated for the treatment of various cancers, including multiple myeloma.[1][2] It exerts its anticancer effects by inducing cell cycle arrest and apoptosis in malignant cells.[3] this compound is a stable isotope-labeled version of Panobinostat, where four hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of Panobinostat in biological samples using mass spectrometry.[4][5]
Comparative Stability Profile
While direct comparative stability studies between Panobinostat and this compound are not extensively published, their relative stability can be inferred from available data and the established principles of using deuterated compounds in analytical chemistry.
Panobinostat Stability:
-
In Vitro Stability: Panobinostat's stability is highly dependent on the biological matrix and temperature. It is stable in phosphate-buffered saline (PBS) but shows significant degradation in mouse plasma, brain, and spinal cord homogenates.[6] This degradation is temperature-dependent and likely due to enzymatic metabolism.[6][7] Interestingly, Panobinostat is significantly more stable in human, monkey, and dog plasma compared to rodent plasma.[6]
-
Metabolism: The primary metabolic pathways for Panobinostat involve oxidation, reduction, hydrolysis, and glucuronidation, with CYP3A4 being the major metabolizing enzyme.[1][2]
-
Storage: As a crystalline solid, Panobinostat is stable for at least four years when stored at -20°C.[8] However, aqueous solutions are not recommended to be stored for more than one day.[8]
This compound Stability:
-
General Stability: this compound is designed to be a stable internal standard. The substitution of hydrogen with deuterium atoms creates a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. This "kinetic isotope effect" can slow down metabolic processes that involve the cleavage of these bonds, thus enhancing the molecule's stability against metabolic degradation.
-
Storage: As a solid, this compound (hydrochloride) is stable for at least four years when stored at -20°C.[5]
Data Summary
| Parameter | Panobinostat | This compound |
| Primary Use | Therapeutic Agent (HDAC Inhibitor) | Internal Standard for Quantification |
| Solid State Stability (-20°C) | ≥ 4 years[8] | ≥ 4 years[5] |
| Aqueous Solution Stability | Not recommended for >1 day[8] | Expected to be similar to Panobinostat |
| In Vitro Metabolic Stability | Unstable in rodent plasma; Stable in human plasma[6] | Generally higher due to kinetic isotope effect |
| Primary Metabolic Pathways | Oxidation, reduction, hydrolysis, glucuronidation[1][2] | Similar pathways, potentially at a slower rate |
Experimental Protocols
In Vitro Stability Assessment in Plasma
This protocol describes a general method for assessing the in vitro stability of a compound like Panobinostat in a biological matrix.
Objective: To determine the rate of degradation of the test compound in plasma over time.
Materials:
-
Test compound (Panobinostat or this compound) stock solution in a suitable solvent (e.g., DMSO).
-
Control plasma (e.g., human, mouse) from a reputable supplier.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., ice-cold acetonitrile).
-
Analytical instrumentation (e.g., LC-MS/MS).
Procedure:
-
Preparation: Pre-warm plasma and PBS to 37°C.
-
Incubation: Spike the test compound into the pre-warmed plasma at a final concentration of 1 µM. A parallel incubation in PBS can serve as a control for non-enzymatic degradation.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately add the aliquot to a tube containing ice-cold acetonitrile to stop the enzymatic reaction and precipitate proteins.
-
Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new tube or vial for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: Plot the percentage of the remaining compound against time. The half-life (t½) of the compound in the matrix can be calculated from the slope of the natural log of the concentration versus time plot.
Experimental Workflow for In Vitro Stability Assay
Caption: Workflow for determining the in vitro stability of a compound in a biological matrix.
Signaling Pathway of Panobinostat
Panobinostat functions as a pan-HDAC inhibitor, leading to the hyperacetylation of both histone and non-histone proteins. This has several downstream effects that contribute to its anti-cancer activity.
Simplified Signaling Pathway of Panobinostat
Caption: Panobinostat inhibits HDACs, leading to increased acetylation, altered gene expression, and ultimately cell cycle arrest and apoptosis.
Conclusion
References
- 1. Panobinostat - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Panobinostat for the treatment of multiple myeloma: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Assessing the Kinetic Isotope Effect of Panobinostat-d4 in Metabolism Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic profiles of Panobinostat and its deuterated analog, Panobinostat-d4. While direct experimental data on this compound is not extensively published, this document leverages the known metabolic pathways of Panobinostat and the principles of the kinetic isotope effect (KIE) to provide a robust assessment for metabolism studies.
Introduction to Panobinostat and the Role of Deuteration
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor approved for the treatment of multiple myeloma. It is extensively metabolized in the body, primarily through oxidation by cytochrome P450 (CYP) enzymes, as well as reduction, hydrolysis, and glucuronidation.[1][2][3][4][5] This extensive metabolism can contribute to a high degree of inter-patient variability in its pharmacokinetics.[1]
Deuteration, the selective replacement of hydrogen atoms with their heavier, stable isotope deuterium, is a strategy used in drug development to improve the metabolic profile of a compound.[6][7][8] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of metabolic reactions that involve the cleavage of this bond.[8][9] This phenomenon, known as the kinetic isotope effect (KIE), can result in a longer drug half-life, increased exposure, and potentially a more favorable safety profile by reducing the formation of toxic metabolites.[7][10][11]
This guide will explore the potential impact of deuteration on the metabolism of Panobinostat, providing a theoretical framework and generalized experimental protocols for assessing the kinetic isotope effect of this compound.
Metabolic Pathways of Panobinostat
Panobinostat undergoes complex and extensive metabolism through multiple pathways:[2][3][4][5]
-
Oxidation: This is a major metabolic route, primarily mediated by CYP3A4, with minor contributions from CYP2D6 and CYP2C19.[1][3][12][4] Biotransformation occurs on the ethyl-methyl indole moiety and the hydroxamic acid side chain.[5]
-
Reduction: The hydroxamic acid group can be reduced.
-
Hydrolysis: The amide bond in Panobinostat can be hydrolyzed.
-
Glucuronidation: The parent drug or its metabolites can be conjugated with glucuronic acid.
These metabolic transformations lead to the formation of numerous metabolites, which are then excreted through both renal and fecal routes.[5][13]
The Kinetic Isotope Effect (KIE) in Drug Metabolism
The kinetic isotope effect is a change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[14] In the context of drug metabolism, replacing a hydrogen atom with a deuterium atom at a site of metabolic oxidation can significantly slow down the reaction rate.[15][16] This is because the greater mass of deuterium results in a lower vibrational frequency of the C-D bond compared to the C-H bond, leading to a higher activation energy required for bond cleavage.
Hypothetical Comparison of Panobinostat and this compound Metabolism
While specific experimental data for this compound is not publicly available, we can hypothesize the effects of deuteration based on the known metabolic pathways of Panobinostat. For this comparison, we assume that deuterium atoms are placed at metabolically labile positions, such as the ethyl group of the indole moiety, which is susceptible to oxidation.
| Parameter | Panobinostat | This compound (Hypothetical) | Rationale for Difference |
| Metabolic Stability in Liver Microsomes | Moderate to High Turnover | Potentially Lower Turnover | Slower rate of CYP450-mediated oxidation due to the kinetic isotope effect at the site of deuteration. |
| Rate of Oxidative Metabolite Formation | Standard Rate | Potentially Reduced Rate | The C-D bond is stronger than the C-H bond, requiring more energy to break, thus slowing the rate of oxidation. |
| Metabolic Shifting | Primary metabolism via CYP3A4-mediated oxidation. | Potential shift towards other metabolic pathways (e.g., glucuronidation, hydrolysis) if oxidation is significantly slowed. | If the primary oxidative pathway is inhibited by deuteration, the drug may be shunted to alternative metabolic routes. |
| In Vivo Half-life (t1/2) | Approximately 37 hours.[10] | Potentially Longer | A reduced rate of metabolic clearance would lead to a longer residence time in the body. |
| Plasma Exposure (AUC) | Standard | Potentially Increased | Slower metabolism would result in higher concentrations of the parent drug in circulation over time. |
Experimental Protocols for Assessing the Kinetic Isotope Effect
To experimentally validate the theoretical comparison above, the following key studies are essential.
In Vitro Metabolic Stability Assay
-
Objective: To compare the rate of metabolism of Panobinostat and this compound in a controlled in vitro system.
-
Methodology:
-
Incubate Panobinostat and this compound separately with human liver microsomes (or hepatocytes) at 37°C.
-
The incubation mixture should contain a NADPH-regenerating system to support CYP450 activity.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a suitable organic solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both compounds.
-
The kinetic isotope effect (KIE) can be estimated as the ratio of CLint(Panobinostat) / CLint(this compound).
-
Metabolite Identification and Profiling
-
Objective: To identify and compare the metabolites formed from Panobinostat and this compound.
-
Methodology:
-
Perform a scaled-up incubation of both compounds with liver microsomes or hepatocytes for a longer duration (e.g., 2-4 hours).
-
Analyze the incubates using high-resolution LC-MS/MS.
-
Compare the metabolite profiles of the two compounds, looking for both qualitative and quantitative differences.
-
A reduction in the formation of specific oxidative metabolites for this compound would confirm the site of metabolic protection by deuteration.
-
An increase in other metabolites would indicate metabolic shifting.
-
In Vivo Pharmacokinetic Study
-
Objective: To compare the pharmacokinetic profiles of Panobinostat and this compound in an animal model.
-
Methodology:
-
Administer equivalent doses of Panobinostat and this compound (e.g., orally or intravenously) to separate groups of laboratory animals (e.g., rats or mice).
-
Collect blood samples at predetermined time points over a 24-48 hour period.
-
Process the blood samples to obtain plasma.
-
Quantify the concentrations of the parent drug and major metabolites in the plasma samples using LC-MS/MS.
-
Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).
-
A statistically significant increase in AUC and t1/2 for this compound would demonstrate the in vivo impact of the kinetic isotope effect.
-
Conclusion
While direct comparative data on the metabolism of this compound is not yet in the public domain, a thorough understanding of Panobinostat's metabolic pathways and the principles of the kinetic isotope effect allows for a strong predictive assessment. Deuteration of Panobinostat at its metabolically labile sites is likely to slow its rate of oxidative metabolism, leading to increased metabolic stability, a longer half-life, and greater systemic exposure. This could potentially translate to an improved therapeutic profile, such as reduced dosing frequency or a more consistent pharmacokinetic performance across patients. However, it is crucial to conduct the described in vitro and in vivo studies to experimentally confirm these potential advantages and to fully characterize the metabolic fate and pharmacokinetic profile of this compound. Such studies are essential for any future clinical development of this deuterated compound.
References
- 1. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of panobinostat, a novel histone deacetylase (HDAC) inhibitor: review and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EP3044192B1 - Deuterated compounds - Google Patents [patents.google.com]
- 5. Deuterated drugs; updates and obviousness analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Panobinostat | C21H23N3O2 | CID 6918837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Panobinostat - Wikipedia [en.wikipedia.org]
- 11. Clinical developments in the treatment of relapsed or relapsed and refractory multiple myeloma: impact of panobinostat, the first-in-class histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. venable.com [venable.com]
- 13. Deuterium Switching: An Obvious Way Around Patent Protection? - Fordham Intellectual Property, Media & Entertainment Law Journal [fordhamiplj.org]
- 14. caymanchem.com [caymanchem.com]
- 15. Biocatalytic synthesis and structure elucidation of cyclized metabolites of the deacetylase inhibitor panobinostat (LBH589) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
The Imperative for Isotopic Precision: Justifying the Use of a Deuterated Internal Standard for Panobinostat Analysis
In the quantitative bioanalysis of the potent histone deacetylase inhibitor Panobinostat, the pursuit of accuracy and precision is paramount. This guide provides a comprehensive justification for the use of a deuterated internal standard, Panobinostat-d8, presenting it as the gold standard for robust and reliable quantification in complex biological matrices. Through an examination of the principles of mass spectrometry-based bioanalysis and presentation of a validated experimental protocol, we demonstrate the clear advantages of a stable isotope-labeled internal standard over structural analogs or other non-isotopic alternatives.
Mitigating Analytical Variability: The Role of an Internal Standard
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the quantification of Panobinostat in biological samples due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including:
-
Matrix Effects: Co-eluting endogenous components in biological matrices like plasma can suppress or enhance the ionization of the analyte, leading to inaccurate measurements.[1][2]
-
Extraction Inconsistency: Variability in the sample preparation process can lead to inconsistent recovery of the analyte.
-
Instrumental Drift: Fluctuations in the performance of the LC-MS/MS system can affect signal intensity.
To compensate for this variability, an internal standard (IS) is incorporated into the analytical workflow. The ideal IS closely mimics the physicochemical properties of the analyte, ensuring that it is affected by the aforementioned variables in the same manner.
The Superiority of a Deuterated Internal Standard
A deuterated internal standard, such as Panobinostat-d8, is a stable isotope-labeled (SIL) version of the analyte where one or more hydrogen atoms have been replaced by deuterium. This subtle isotopic modification results in a compound that is chemically identical to Panobinostat but has a different mass, allowing for its distinct detection by the mass spectrometer.
The key advantages of using a deuterated internal standard are summarized below:
| Feature | Deuterated Internal Standard (e.g., Panobinostat-d8) | Non-Isotopic Internal Standard (e.g., Structural Analog) |
| Co-elution | Co-elutes with the analyte, experiencing the same matrix effects at the same time. | May have different retention times, leading to differential matrix effects. |
| Ionization Efficiency | Identical ionization efficiency to the analyte, ensuring proportional signal response. | Ionization efficiency can differ significantly from the analyte, leading to biased results. |
| Extraction Recovery | Identical extraction recovery due to the same physicochemical properties. | Extraction recovery may not be representative of the analyte's recovery. |
| Accuracy & Precision | Provides the highest level of accuracy and precision in quantification. | Prone to inaccuracies due to differential behavior during analysis. |
The co-elution of the deuterated standard with the analyte is a critical advantage. As both compounds pass through the LC column and enter the mass spectrometer ion source simultaneously, they are subjected to the exact same microenvironment. This ensures that any ion suppression or enhancement caused by the biological matrix affects both the analyte and the internal standard to the same degree, allowing for a reliable correction and a more accurate quantification.
Experimental Protocol for Panobinostat Analysis using Panobinostat-d8
The following protocol is based on a validated method for the quantification of Panobinostat in plasma samples.[3]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 50 µL of plasma sample, add 10 µL of Panobinostat-d8 internal standard solution (1 µg/mL in methanol).
-
Add 200 µL of 0.1 M sodium bicarbonate buffer (pH 9.0).
-
Add 1 mL of ethyl acetate and vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer the supernatant (organic layer) to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Agilent 1290 Infinity LC System or equivalent |
| Column | Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex API 5500 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Panobinostat: 350.2 -> 158.1; Panobinostat-d8: 358.2 -> 166.1[3] |
| Collision Energy | Optimized for each transition |
3. Method Validation Data
A validated method using a deuterated internal standard should demonstrate acceptable performance for the following parameters:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) |
| Matrix Effect | IS-normalized matrix factor within 0.85-1.15 |
| Recovery | Consistent and reproducible |
Conclusion
The use of a deuterated internal standard, such as Panobinostat-d8, is the most effective strategy for ensuring the accuracy and reliability of Panobinostat quantification in biological matrices. By co-eluting with the analyte and exhibiting identical behavior during sample preparation and analysis, it effectively compensates for matrix effects and other sources of variability. The provided experimental protocol serves as a robust starting point for researchers developing and validating bioanalytical methods for Panobinostat, reinforcing the principle that for high-stakes analyses in drug development, isotopic precision is not just a preference, but a necessity.
References
Safety Operating Guide
Proper Disposal of Panobinostat-d4: A Guide for Laboratory Professionals
The safe handling and disposal of Panobinostat-d4, a deuterated internal standard for the cytotoxic agent Panobinostat, is critical for ensuring laboratory safety and environmental protection.[1][2] Due to its classification as a hazardous substance, stringent disposal protocols must be followed. This guide provides detailed, step-by-step procedures for the proper management of this compound waste streams.
Hazard Profile and Safety Summary
This compound, like its non-deuterated counterpart, is classified as a hazardous chemical with significant health risks.[3] Personnel must be fully aware of its toxicological properties before handling.
| Hazard Classification | GHS Hazard Statement | Source |
| Acute Toxicity | H301: Toxic if swallowed | [3] |
| H331: Toxic if inhaled | [3] | |
| H312: Harmful in contact with skin | ||
| Skin Corrosion/Irritation | H315: Causes skin irritation | [3] |
| Serious Eye Damage | H318: Causes serious eye damage | [3] |
| Reproductive Toxicity | H360: May damage fertility or the unborn child | [3] |
| Specific Target Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure | [3] |
Step-by-Step Disposal Protocol for this compound
Adherence to these procedures is mandatory to mitigate exposure risks and ensure regulatory compliance. The disposal of this compound falls under the guidelines for cytotoxic and cytostatic waste.[4]
Phase 1: Immediate Handling and Segregation at the Point of Use
-
Personal Protective Equipment (PPE): All personnel handling this compound or its contaminated waste must wear appropriate PPE, including a gown, double gloves (chemo-rated), safety goggles, and a face mask.[5][6]
-
Segregate Waste Immediately: At the point of generation, all waste contaminated with this compound must be segregated from regular laboratory trash and other chemical waste streams.[7]
-
Designate Waste Containers: Use dedicated, clearly labeled, and puncture-resistant containers for cytotoxic waste.[5] These containers are typically color-coded with purple lids or markings.[4][7]
Phase 2: Waste Categorization and Containment
-
Sharps Waste:
-
Definition: Needles, syringes, glass vials, ampoules, and any other items that can puncture the skin.[6]
-
Procedure: Immediately place all sharps contaminated with this compound into a designated cytotoxic sharps container.[4][7] These are rigid, puncture-resistant containers with a purple lid.[7] Do not overfill these containers.
-
-
Non-Sharps Solid Waste:
-
Definition: Contaminated PPE (gloves, gowns), bench paper, wipes, and plasticware.[7]
-
Procedure: Place these items into a thick, leak-proof plastic bag (e.g., 2-4 mm thick polypropylene) designated for cytotoxic waste.[5] This bag should be clearly labeled with a cytotoxic warning and is often purple.[4][5] This primary bag should then be placed into a rigid, secondary cytotoxic waste container.[8]
-
-
Liquid Waste:
-
Definition: Unused stock solutions, experimental media, or other liquids containing this compound.
-
Procedure: Collect liquid waste in a dedicated, sealed, and shatter-proof container clearly labeled "Cytotoxic Liquid Waste: this compound." Do not mix with other chemical waste unless specified by your institution's safety protocols.
-
-
Empty Containers:
-
Definition: The original vial containing this compound.
-
Procedure: Even if "empty," the vial contains residual cytotoxic material and must be disposed of as hazardous waste.[9] Place the empty vial and its cap into the cytotoxic sharps container to prevent accidental exposure.
-
Phase 3: Storage and Final Disposal
-
Secure Storage: Store all sealed cytotoxic waste containers in a designated, secure, and isolated area with proper ventilation until they are collected for final disposal.[5][7] This area should be clearly marked with hazard symbols and accessible only to authorized personnel.[7]
-
Professional Disposal: The final disposal of cytotoxic waste must be handled by a licensed hazardous waste management company.[4] The standard and required method for destroying cytotoxic agents like this compound is high-temperature incineration.[4]
-
Documentation: Ensure all waste is accompanied by a hazardous waste consignment note, which documents the waste type, origin, and relevant hazard codes until it reaches the final disposal facility.[4]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste streams.
Caption: Workflow for the safe segregation and disposal of this compound waste.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. sharpsmart.co.uk [sharpsmart.co.uk]
- 5. danielshealth.ca [danielshealth.ca]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. ph.health.mil [ph.health.mil]
Safeguarding Researchers: A Comprehensive Guide to Handling Panobinostat-d4
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Panobinostat-d4, a deuterated form of a potent histone deacetylase inhibitor. Due to its cytotoxic nature, strict adherence to these guidelines is paramount to ensure the safety of all laboratory personnel.
This compound is classified as a hazardous substance, toxic if swallowed or inhaled, and poses a risk of causing serious eye damage and potential harm to fertility.[1][2] Therefore, all handling procedures must be conducted with the appropriate personal protective equipment and within designated controlled areas to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The following table summarizes the essential personal protective equipment required when handling this compound. Selections are based on established guidelines for cytotoxic compounds.
| PPE Category | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (ASTM D6978-05 compliant) | Provides resistance to cytotoxic drug permeation. |
| Double gloving recommended | Increases protection against potential tears or punctures. | |
| Thickness: 4-10 mil | Thicker gloves offer enhanced durability and chemical resistance.[3][4] | |
| Gown | Disposable, low-permeability fabric | Prevents skin contact with the compound. |
| Solid front, back closure | Ensures complete coverage of the torso. | |
| Long sleeves with tight-fitting cuffs | Prevents exposure of the arms and wrists. | |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or N100 respirator | Required when handling the powder form to prevent inhalation. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural workflow for the safe handling and disposal of this compound.
Preparation and Handling:
-
Designated Area: All work with this compound powder should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any airborne particles.
-
Personal Protective Equipment: Before handling, don all required PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, do so on a tared, disposable weigh boat within the designated containment area.
-
Solution Preparation: When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid aerosolization.
-
Labeling: Clearly label all containers with the compound name, concentration, date, and appropriate hazard symbols.
Spill Management:
In the event of a spill, immediate and proper cleanup is crucial to prevent exposure.
-
Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.
-
Don PPE: If not already wearing it, put on the full complement of recommended PPE.
-
Containment: For liquid spills, cover with absorbent pads. For powder spills, gently cover with damp absorbent pads to avoid creating dust.
-
Decontamination: Clean the spill area with a suitable deactivating agent, followed by a thorough rinse with water.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as cytotoxic waste.
Disposal Plan:
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and cleaning materials, must be segregated into clearly labeled, sealed, and puncture-proof cytotoxic waste containers. These containers are typically color-coded purple.
-
Incineration: The primary method for the disposal of cytotoxic waste is high-temperature incineration by a licensed hazardous waste disposal facility.
-
Do Not:
-
Dispose of this compound down the drain.
-
Mix cytotoxic waste with general laboratory waste.
-
Autoclave cytotoxic waste unless specifically approved by your institution's safety office.
-
Visualizing the Workflow
To further clarify the procedural flow, the following diagrams illustrate the key decision points and actions for handling and disposal.
Caption: Workflow for Handling this compound.
Caption: Disposal Plan for this compound Waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
